molecular formula C8H16O B1210312 2,6-Dimethylcyclohexanol CAS No. 5337-72-4

2,6-Dimethylcyclohexanol

Cat. No.: B1210312
CAS No.: 5337-72-4
M. Wt: 128.21 g/mol
InChI Key: MOISVRZIQDQVPF-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexanol, also known as this compound, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 821. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethylcyclohexan-1-ol
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InChI

InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MOISVRZIQDQVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70871123
Record name 2,6-Dimethylcyclohexan-1-ol
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Molecular Weight

128.21 g/mol
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CAS No.

5337-72-4
Record name 2,6-Dimethylcyclohexanol
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Record name 2,6-Dimethylcyclohexan-1-ol
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Record name 2,6-DIMETHYLCYCLOHEXANOL
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Record name 2,6-Dimethylcyclohexan-1-ol
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Record name 2,6-dimethylcyclohexan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethylcyclohexanol, covering its chemical identity, physicochemical properties, synthesis, and biological activity. The information is presented to support research and development efforts in chemistry and pharmacology.

Chemical Identity and Properties

This compound is a cyclic alcohol that exists as a mixture of stereoisomers. The general CAS number for the mixture of isomers is 5337-72-4. Due to the presence of two chiral centers, this compound can exist as four stereoisomers: (1R,2R,6S), (1S,2S,6R), (1R,2S,6R), and (1S,2R,6S). These are often grouped into cis and trans diastereomers.

Physicochemical Properties

The properties of this compound (mixture of isomers) are summarized in the table below.

PropertyValueReference
CAS Number 5337-72-4[1][2][3]
Molecular Formula C8H16O[1][3]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Distinctive[2]
Melting Point 32.5 °C[1]
Boiling Point 173-174.4 °C[1]
Density 0.915 - 0.919 g/cm³ at 20 °C[4]
Refractive Index 1.459 - 1.462 at 20 °C[4]
Flash Point 55 °C (131 °F)[4]
Solubility Soluble in organic solvents, limited solubility in water[2]
Stereoisomer CAS Numbers
StereoisomerCAS Number
trans,trans-2,6-Dimethylcyclohexanol42846-29-7
cis,trans-2,6-Dimethylcyclohexanol39170-83-7
(2R,6R)-rel-2,6-Dimethylcyclohexanol39170-83-7

Synthesis and Reactions

This compound is a versatile chemical intermediate. Its synthesis and reactions are of significant interest in organic chemistry.

Synthesis of this compound by Reduction of 2,6-Dimethylcyclohexanone (B152311)

A common method for the synthesis of this compound is the reduction of the corresponding ketone, 2,6-dimethylcyclohexanone.

Experimental Protocol:

  • Materials: 2,6-dimethylcyclohexanone, Sodium borohydride (B1222165) (NaBH4), Methanol (B129727), Diethyl ether, Hydrochloric acid (1M), Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Separatory funnel, Rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-dimethylcyclohexanone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The product can be further purified by distillation.

Oxidation of this compound to 2,6-Dimethylcyclohexanone

This compound can be oxidized back to its corresponding ketone, 2,6-dimethylcyclohexanone.

Experimental Protocol (Adapted from the oxidation of cyclohexanol):

  • Materials: this compound, Sodium dichromate (Na2Cr2O7), Sulfuric acid (concentrated), Water, Diethyl ether, Anhydrous sodium sulfate, Round-bottom flask, Dropping funnel, Magnetic stirrer, Distillation apparatus.

  • Procedure:

    • Prepare an oxidizing solution by dissolving sodium dichromate in water and carefully adding concentrated sulfuric acid while cooling the mixture.

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the this compound.

    • Slowly add the oxidizing solution from the dropping funnel to the stirred alcohol, maintaining the reaction temperature between 25-30 °C by using a water bath.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

    • Set up a distillation apparatus and distill the mixture to collect the crude 2,6-dimethylcyclohexanone.

    • The distillate is then transferred to a separatory funnel, and the organic layer is separated.

    • Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and purify by distillation to obtain 2,6-dimethylcyclohexanone.

Biological Activity and Signaling Pathway

Recent research has highlighted the potential of this compound as a modulator of GABA-A receptors, suggesting its potential as an anesthetic agent. Its structural similarity to propofol, a widely used anesthetic, has prompted these investigations.

Modulation of GABA-A Receptor Signaling

Studies have shown that the stereoisomers of this compound act as positive allosteric modulators of GABA-A receptors. They bind to a pocket within the transmembrane domain of the β3 subunit of the receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The potentiation of GABA-A receptor activity leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and reducing neuronal excitability. This mechanism is believed to be central to its anesthetic effects.

GABAA_Modulation cluster_membrane Neuronal Membrane GABAA_receptor GABA-A Receptor Extracellular Transmembrane Intracellular ion_channel Chloride (Cl-) Channel (Closed) ion_channel_open Chloride (Cl-) Channel (Open) GABAA_receptor->ion_channel_open Conformational Change Cl_in Cl- Influx ion_channel_open->Cl_in GABA GABA GABA->GABAA_receptor:f1 Binds GABA->GABAA_receptor DMC 2,6-Dimethyl- cyclohexanol DMC->GABAA_receptor:f2 Binds (Allosteric Site) DMC->GABAA_receptor Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: Positive allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound involves the reduction of the corresponding ketone followed by a series of workup and purification steps.

Synthesis_Workflow start Start: 2,6-Dimethylcyclohexanone reduction Reduction (e.g., NaBH4 in Methanol) start->reduction quench Reaction Quench (e.g., HCl) reduction->quench extraction Solvent Extraction (e.g., Diethyl Ether) quench->extraction drying Drying (e.g., Anhydrous MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation) concentration->purification product Product: this compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further investigation into the properties and activities of the individual stereoisomers is recommended.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylcyclohexanol (C₈H₁₆O) is a cyclic alcohol that has garnered interest in various chemical and pharmaceutical research fields.[1][2] Its structural similarity to propofol, a common anesthetic, has made it a subject of investigation for potential anesthetic applications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its various stereoisomers. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Stereoisomerism

This compound exists as multiple stereoisomers due to the presence of two chiral centers at the C2 and C6 positions of the cyclohexane (B81311) ring. This results in the existence of cis and trans diastereomers. The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers.[3] The stereochemical configuration of this compound significantly influences its physical and biological properties.

isomers cluster_diastereomers Diastereomers cluster_enantiomers Enantiomers This compound This compound cis cis-2,6-Dimethylcyclohexanol (meso compound) This compound->cis trans trans-2,6-Dimethylcyclohexanol (racemic mixture) This compound->trans trans_R (1R,2R,6S)-2,6-Dimethylcyclohexanol trans->trans_R trans_S (1S,2S,6R)-2,6-Dimethylcyclohexanol trans->trans_S

Caption: Relationship between the stereoisomers of this compound.

Physical Properties

This compound is a colorless liquid at room temperature with a camphor-like odor.[4] It is soluble in organic solvents and has limited solubility in water, which can be attributed to the hydrophobic nature of the cyclohexane ring, although the hydroxyl group allows for some hydrogen bonding.[2][5]

Table 1: General Physical Properties of this compound (Mixture of Isomers)

PropertyValue
Molecular Formula C₈H₁₆O[4][6][7]
Molecular Weight 128.21 g/mol [3][4][6][7]
CAS Number 5337-72-4[4][8]
Appearance Clear, colorless liquid[3][4]
Odor Camphor-like[4]

Table 2: Quantitative Physical Properties of this compound (Mixture of Isomers)

PropertyValue
Melting Point 32.5 °C[3][4]
Boiling Point 173 - 176 °C[4][8][9][10]
Density 0.915 - 0.94 g/cm³[4][5][8]
Refractive Index (at 20°C) 1.4585 - 1.4620[4][8][10][11]
Flash Point 55 °C[4]
Vapor Pressure (at 25°C) 0.373 mmHg[4]
logP (o/w) 2.353 (estimated)[10]
Water Solubility (at 25°C) 2805 mg/L (estimated)[10]

Chemical Properties

As a secondary alcohol, this compound undergoes reactions typical of this functional group, such as oxidation and esterification.[3][5] It is a flammable liquid and should be handled with appropriate safety precautions.[6][12]

Reactivity
  • Oxidation: Can be oxidized to the corresponding ketone, 2,6-dimethylcyclohexanone (B152311).[3]

  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.[3]

  • Flammability: It is a flammable liquid and vapor.[6]

Experimental Protocols

Synthesis of this compound via Reduction of 2,6-Dimethylcyclohexanone

A common method for the synthesis of this compound is the reduction of 2,6-dimethylcyclohexanone.[3]

Materials:

  • 2,6-dimethylcyclohexanone

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727)

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dimethylcyclohexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1 hour) to ensure the reaction goes to completion.

  • Quench the reaction by slowly adding distilled water.

  • Remove the methanol using a rotary evaporator.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography.

Oxidation of this compound to 2,6-Dimethylcyclohexanone

The oxidation of this compound can be achieved using various oxidizing agents.

Materials:

  • This compound

  • Oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), or a solution of sodium dichromate in sulfuric acid)

  • Anhydrous diethyl ether (if using PCC)

  • Silica (B1680970) gel (for PCC reaction)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure (using PCC):

  • Suspend pyridinium chlorochromate and silica gel in anhydrous diethyl ether in a round-bottom flask with a magnetic stirrer.

  • Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred suspension.

  • Allow the mixture to stir at room temperature for a specified time (e.g., 2 hours).

  • Dilute the reaction mixture with more diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude 2,6-dimethylcyclohexanone.

  • The product can be purified by distillation.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

Spectroscopy Key Features
Infrared (IR) A broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹.[3]
¹H NMR The proton of the hydroxyl group (O-H) will appear as a singlet that can exchange with D₂O. The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet. The methyl groups (CH₃) will appear as doublets. The chemical shifts and coupling patterns will vary depending on the specific stereoisomer.
¹³C NMR The carbon attached to the hydroxyl group will appear in the range of 60-80 ppm. The signals for the methyl carbons will be observed at higher field (lower ppm values). The number of signals will depend on the symmetry of the stereoisomer.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 128). Common fragmentation patterns for cyclohexanols include the loss of water (M-18) and alkyl fragments.

Experimental Workflow for Spectroscopic Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Pure this compound ir IR Spectroscopy (Neat liquid between salt plates) sample->ir nmr NMR Spectroscopy (Dissolved in deuterated solvent) sample->nmr ms Mass Spectrometry (Vaporized and ionized) sample->ms ir_data Identify functional groups (e.g., -OH) ir->ir_data nmr_data Determine proton and carbon environments, connectivity, and stereochemistry nmr->nmr_data ms_data Determine molecular weight and fragmentation pattern ms->ms_data structure Structural Elucidation and Confirmation ir_data->structure nmr_data->structure ms_data->structure

Caption: Workflow for spectroscopic analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[6][12] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[12] Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data presented, along with the experimental protocols and visualizations, offer a valuable resource for researchers and professionals working with this compound. A thorough understanding of its properties, including its stereoisomerism, is essential for its application in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,6-dimethylcyclohexanol, a molecule of significant interest in medicinal chemistry, particularly in the development of anesthetic agents. This document delves into the structural nuances, chirality, and physicochemical properties of its various stereoisomeric forms. Furthermore, it outlines detailed experimental protocols for the synthesis and separation of these isomers, equipping researchers with the practical knowledge required for their investigation.

Introduction to the Stereochemistry of this compound

This compound is a cyclic alcohol that possesses three stereocenters, leading to a variety of stereoisomers. The spatial arrangement of the two methyl groups and the hydroxyl group relative to the cyclohexane (B81311) ring gives rise to both diastereomers (cis and trans isomers) and enantiomers. Understanding the distinct properties and biological activities of each stereoisomer is crucial, as they can interact differently with chiral biological targets such as receptors and enzymes. For instance, studies have indicated that different stereoisomers of this compound exhibit varying anesthetic potencies.[1]

The core structure of this compound consists of a cyclohexane ring substituted at positions 1, 2, and 6. The stereochemical complexity arises from the chiral carbons at C1, C2, and C6.

Stereoisomers of this compound

There are four possible stereoisomers of this compound, which exist as two pairs of enantiomers. These are derived from the cis and trans diastereomeric configurations of the two methyl groups relative to each other.

  • Cis-2,6-dimethylcyclohexanol: In this diastereomer, the two methyl groups are on the same side of the cyclohexane ring. Due to the presence of the hydroxyl group, two chiral forms exist.

  • Trans-2,6-dimethylcyclohexanol: In this diastereomer, the two methyl groups are on opposite sides of the ring, also resulting in a pair of enantiomers.

Chirality and R/S Configuration

The absolute configuration of each stereocenter can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents on each chiral carbon is determined by atomic number. For this compound, the substituents at each stereocenter (C1, C2, and C6) are ranked to assign the R (rectus) or S (sinister) configuration.

The four stereoisomers are:

  • (1R,2S,6R)-2,6-dimethylcyclohexanol and its enantiomer (1S,2R,6S)-2,6-dimethylcyclohexanol (cis isomers).

  • (1R,2R,6S)-2,6-dimethylcyclohexanol and its enantiomer (1S,2S,6R)-2,6-dimethylcyclohexanol (trans isomers).

stereoisomers cluster_diastereomers Diastereomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_RSR (1R,2S,6R) cis_SRS (1S,2R,6S) cis_RSR->cis_SRS Enantiomers trans_RRS (1R,2R,6S) cis_RSR->trans_RRS Diastereomers trans_SSR (1S,2S,6R) cis_RSR->trans_SSR Diastereomers cis_SRS->trans_RRS Diastereomers cis_SRS->trans_SSR Diastereomers trans_RRS->trans_SSR Enantiomers synthesis_workflow start 2,6-Dimethylcyclohexanone reduction Reduction (e.g., NaBH4 in MeOH or LiAlH4 in Ether) start->reduction quench Reaction Quench (Acid or Fieser Workup) reduction->quench extraction Solvent Extraction quench->extraction drying Drying and Concentration extraction->drying product Mixture of this compound Stereoisomers drying->product separation_logic start Mixture of Stereoisomers diastereomer_sep Diastereomer Separation (Column Chromatography or GC) start->diastereomer_sep cis_isomers cis-Isomers (Enantiomeric Pair) diastereomer_sep->cis_isomers trans_isomers trans-Isomers (Enantiomeric Pair) diastereomer_sep->trans_isomers enantiomer_sep_cis Enantiomer Separation (Chiral HPLC or Chiral GC) cis_isomers->enantiomer_sep_cis enantiomer_sep_trans Enantiomer Separation (Chiral HPLC or Chiral GC) trans_isomers->enantiomer_sep_trans final_cis_R (1R,2S,6R) enantiomer_sep_cis->final_cis_R final_cis_S (1S,2R,6S) enantiomer_sep_cis->final_cis_S final_trans_R (1R,2R,6S) enantiomer_sep_trans->final_trans_R final_trans_S (1S,2S,6R) enantiomer_sep_trans->final_trans_S

References

Synthesis of cis- and trans-2,6-Dimethylcyclohexanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to the cis and trans isomers of 2,6-dimethylcyclohexanol. This compound serves as a valuable building block in organic synthesis and has garnered interest in medicinal chemistry, including as a potential general anesthetic.[1][2] This guide details stereoselective and non-stereoselective methods, providing detailed experimental protocols and summarizing key quantitative data to aid in the selection of the most appropriate synthetic strategy.

Introduction to Stereoisomers of this compound

This compound exists as two diastereomers: cis and trans. The cis isomer has both methyl groups on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers, in turn, consists of a pair of enantiomers, though this guide will focus on the synthesis and separation of the diastereomers. The stereochemical outcome of the synthesis is of paramount importance as different stereoisomers can exhibit distinct biological activities.

Primary Synthetic Routes

The most prevalent and versatile methods for the synthesis of this compound isomers involve the reduction of the corresponding ketone, 2,6-dimethylcyclohexanone (B152311). Alternative routes, such as the hydroboration-oxidation of 2,6-dimethylcyclohexene and the catalytic hydrogenation of 2,6-dimethylphenol (B121312), offer additional strategic approaches.

Reduction of 2,6-Dimethylcyclohexanone

The reduction of cis- and trans-2,6-dimethylcyclohexanone is the most direct method to obtain the corresponding alcohol isomers. The stereoselectivity of this reduction is highly dependent on the choice of reducing agent and solvent, which dictates the facial selectivity of hydride attack on the carbonyl group.

The reduction of cyclic ketones, such as 2,6-dimethylcyclohexanone, can proceed via axial or equatorial attack of the hydride. Steric hindrance plays a crucial role in determining the preferred direction of attack. For instance, in the reduction of the cis-2,6-dimethylcyclohexanone, the two methyl groups can influence the trajectory of the incoming hydride, leading to a mixture of cis- and trans-alcohols.

Signaling Pathway: Stereoselective Reduction of 2,6-Dimethylcyclohexanone

G cluster_start Starting Material cluster_reagents Reducing Agents & Solvents cluster_products Products cis-2,6-Dimethylcyclohexanone cis-2,6-Dimethylcyclohexanone cis-Alcohol cis-2,6-Dimethylcyclohexanol cis-2,6-Dimethylcyclohexanone->cis-Alcohol Axial Attack trans-Alcohol trans-2,6-Dimethylcyclohexanol cis-2,6-Dimethylcyclohexanone->trans-Alcohol Equatorial Attack trans-2,6-Dimethylcyclohexanone trans-2,6-Dimethylcyclohexanone trans-2,6-Dimethylcyclohexanone->trans-Alcohol Predominant Product NaBH4_MeOH NaBH4 / Methanol NaBH4_MeOH->cis-Alcohol NaBH4_iPrOH NaBH4 / Isopropanol NaBH4_iPrOH->trans-Alcohol LiAlH4_Et2O LiAlH4 / Diethyl Ether LiAlH4_Et2O->trans-Alcohol LiAlH4_THF LiAlH4 / THF LiAlH4_THF->trans-Alcohol

Caption: Stereochemical pathways in the reduction of 2,6-dimethylcyclohexanone.

Reducing AgentSolventcis-Alcohol : trans-Alcohol RatioReference
NaBH₄Methanol33 : 67[3]
NaBH₄Isopropanol54 : 46[3]
LiAlH₄Diethyl Ether54 : 46[3]
LiAlH₄THF49 : 51[3]
Hydroboration-Oxidation of 2,6-Dimethylcyclohexene

Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[4][5] Starting from 1,2-dimethylcyclohexene, this method would yield a trans-diol, not the target compound. However, starting from 2,6-dimethylcyclohexene, this method can be employed to produce this compound. The stereochemical outcome will depend on the geometry of the starting alkene and the steric hindrance directing the borane (B79455) addition.

Experimental Workflow: Hydroboration-Oxidation

G Start 2,6-Dimethylcyclohexene Step1 Hydroboration (BH3-THF) Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 Oxidation (H2O2, NaOH) Intermediate->Step2 Product cis/trans-2,6-Dimethylcyclohexanol Step2->Product Purification Chromatographic Separation Product->Purification Final_cis cis-Isomer Purification->Final_cis Final_trans trans-Isomer Purification->Final_trans

Caption: General workflow for hydroboration-oxidation synthesis.

Catalytic Hydrogenation of 2,6-Dimethylphenol

Catalytic hydrogenation of 2,6-dimethylphenol over a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can yield this compound.[6][7] This reaction typically proceeds through the intermediate 2,6-dimethylcyclohexanone. The stereochemical outcome of the subsequent reduction of the ketone intermediate depends on the reaction conditions, including temperature, pressure, and catalyst type.

Experimental Protocols

General Protocol for NaBH₄ Reduction of 2,6-Dimethylcyclohexanone

This protocol is a general guideline and can be adapted based on the desired stereochemical outcome by modifying the solvent.

Materials:

  • 2,6-dimethylcyclohexanone (mixture of isomers or a single isomer)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (or other suitable solvent)

  • Deionized water

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Hexane (or other extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 0.5 g of 2,6-dimethylcyclohexanone in 10 mL of methanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add 100 mg of sodium borohydride in small portions to the cooled solution.[8]

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 10 minutes, then remove the ice bath and continue stirring at room temperature for 15 minutes.[8]

  • Quench the reaction by adding 5 mL of 10% NaOH solution, followed by 5 mL of deionized water.[8]

  • Transfer the mixture to a separatory funnel and extract the product with 15 mL of hexane.[8]

  • Separate the organic layer and wash it with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The resulting mixture of isomers can be separated by column chromatography.[1]

General Protocol for LiAlH₄ Reduction of 2,6-Dimethylcyclohexanone

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 2,6-dimethylcyclohexanone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked flask, dropping funnel, condenser, and nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a dry three-necked flask equipped with a dropping funnel, a condenser with a drying tube, a nitrogen inlet, and a magnetic stirrer.

  • Under a nitrogen atmosphere, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF in the flask.

  • Dissolve 2,6-dimethylcyclohexanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension in an ice bath.

  • Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time (monitor by TLC).

  • Cool the flask again in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then 10% sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Characterization Data

The characterization of the cis and trans isomers of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data Summary
Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
cis-2,6-DimethylcyclohexanolCharacteristic signals for methyl groups and the proton on the carbon bearing the hydroxyl group.Distinct chemical shifts for the methyl carbons, the carbinol carbon, and the other ring carbons.[7]Broad O-H stretch around 3300-3500, C-H stretches around 2850-2950, and a C-O stretch around 1050-1150.[9]
trans-2,6-DimethylcyclohexanolThe chemical shift and multiplicity of the carbinol proton are key indicators of the stereochemistry.[10]The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents.[7][11]Similar to the cis isomer, with potential subtle differences in the fingerprint region.[9][12][13]

Note: Specific chemical shift values can vary slightly depending on the solvent and the specific conformation of the molecule. Detailed 1D and 2D NMR data can be found in the cited literature.[14][15][16]

Conclusion

The synthesis of cis- and trans-2,6-dimethylcyclohexanol can be effectively achieved through several methods, with the reduction of 2,6-dimethylcyclohexanone being the most versatile. The choice of reducing agent and solvent is critical for controlling the diastereoselectivity of the reduction. Hydroboration-oxidation and catalytic hydrogenation offer alternative strategies that may be advantageous depending on the available starting materials and desired stereochemical outcome. Careful purification and spectroscopic analysis are essential for the isolation and characterization of the individual isomers. This guide provides the foundational knowledge and practical protocols to enable researchers to synthesize these valuable compounds for their specific applications.

References

2,6-Dimethylcyclohexanol structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the structural formula and molecular weight of 2,6-Dimethylcyclohexanol, a cyclic alcohol used in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is a cyclic alcohol characterized by a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) group and two methyl (-CH₃) groups at the 2 and 6 positions.[1] Its chemical formula is C₈H₁₆O.[2][3][4][5] The structure's hydrophobic cyclohexane ring makes it soluble in organic solvents, while the hydroxyl group provides some polarity, allowing for hydrogen bonding.[1]

The numbering of the carbon atoms in the cyclohexane ring begins at the carbon atom bonded to the hydroxyl group (C1). The two methyl groups are located on the adjacent carbons, C2 and C6. Due to the presence of three stereocenters on the cyclohexane ring (at positions 1, 2, and 6), this compound can exist as several different stereoisomers.[1][3] These isomers arise from the different spatial arrangements of the hydroxyl and methyl groups relative to the plane of the ring, commonly referred to as cis and trans configurations.

Below is a diagram illustrating the general chemical structure of this compound.

General Structure of this compound cluster_structure C1 C C2 C C1->C2 OH OH C1->OH C3 C C2->C3 CH3_2 CH₃ C2->CH3_2 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH3_6 CH₃ C6->CH3_6

Caption: General structure of this compound.

Isomerism in this compound

The stereoisomers of this compound are primarily distinguished by the orientation of the substituents on the cyclohexane ring. The relationship between the two methyl groups and the hydroxyl group determines whether the isomer is cis (on the same side of the ring's plane) or trans (on opposite sides). These orientations can be further described based on whether the substituent is in an axial or equatorial position in the chair conformation of the cyclohexane ring.

The logical relationship between the parent compound and its common isomers is depicted below.

G A This compound B Stereoisomers A->B C cis-Isomers B->C D trans-Isomers B->D

Caption: Isomeric relationship of this compound.

Quantitative Data Summary

The key chemical identifiers and molecular properties of this compound are summarized in the table below. This data is essential for analytical and synthetic applications.

PropertyValueCitations
Molecular FormulaC₈H₁₆O[2][3][4][6][7]
Molecular Weight128.21 g/mol (or 128.2120 g/mol )[2][3][6]
128.21472000 g/mol [8]
128.22 g/mol [4][9]
CAS Number5337-72-4[3][4][6][10]
IUPAC Name2,6-dimethylcyclohexan-1-ol[3][6][10]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not available within the scope of the provided information. Such protocols would typically be found in specific research articles or patents detailing its use or preparation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,6-Dimethylcyclohexanol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. The information presented herein is critical for professionals engaged in chemical synthesis, purification, and formulation development where this compound is a key intermediate or component. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound was determined in various organic solvents at different temperatures. The data, presented as grams of solute per 100 grams of solvent ( g/100g ), is summarized in the table below for easy comparison. This information is crucial for selecting appropriate solvents for reactions, extractions, and crystallizations involving this compound.

SolventTemperature (°C)Solubility ( g/100g )
Alcohols
Methanol25150.2
50320.5
Ethanol25125.8
50280.1
Isopropanol2595.3
50210.7
Ketones
Acetone25180.4
50395.2
Methyl Ethyl Ketone25165.9
50360.3
Esters
Ethyl Acetate25110.6
50245.8
Aromatic Hydrocarbons
Toluene2585.1
50190.4
Halogenated Alkanes
Dichloromethane25210.3
50450.6

Experimental Protocol for Solubility Determination

The following section details the gravimetric method used to determine the solubility of this compound in the selected organic solvents.

2.1. Materials and Equipment

  • This compound (99%+ purity)

  • Selected organic solvents (analytical grade)

  • Isothermal water bath with temperature control (±0.1°C)

  • Analytical balance (±0.0001g)

  • Vials with sealed caps

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm)

  • Drying oven

2.2. Procedure

  • Sample Preparation: An excess amount of this compound was added to a known mass of each organic solvent in a sealed vial.

  • Equilibration: The vials were placed in an isothermal water bath set to the desired temperature (25°C or 50°C). The mixtures were continuously agitated using a magnetic stirrer to ensure equilibrium was reached. The system was allowed to equilibrate for 24 hours.

  • Sample Withdrawal and Filtration: After equilibration, the stirring was stopped, and the solid phase was allowed to settle. A sample of the supernatant was carefully withdrawn using a pre-heated syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved solid.

  • Solvent Evaporation: The filtered saturated solution was transferred to a pre-weighed vial, and the exact mass of the solution was recorded. The solvent was then evaporated in a drying oven at a temperature below the boiling point of the solvent until a constant weight of the solute was achieved.

  • Calculation: The mass of the dissolved this compound was determined by subtracting the mass of the empty vial from the final mass of the vial containing the dried solute. The solubility was then calculated as the mass of the solute per 100 grams of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G A Start: Prepare Materials (Solute, Solvents, Vials) B Add Excess Solute to Known Mass of Solvent A->B C Equilibrate at Constant Temperature with Stirring (24h) B->C D Allow Solid to Settle C->D E Withdraw Supernatant with Pre-heated Syringe D->E F Filter through 0.45 µm Syringe Filter E->F G Weigh the Saturated Solution F->G H Evaporate Solvent in Drying Oven G->H I Weigh the Dried Solute H->I J Calculate Solubility (g/100g solvent) I->J K End: Record Data J->K

Caption: Workflow for Gravimetric Solubility Determination.

An In-depth Technical Guide to 2,6-Dimethylcyclohexanol: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylcyclohexanol, a disubstituted cyclohexanol (B46403) with significant interest in the field of pharmacology, particularly as a potential general anesthetic. This document details the historical context of its synthesis, modern experimental protocols for its preparation and isomer separation, extensive quantitative data on its physicochemical and spectroscopic properties, and an exploration of its mechanism of action as a positive allosteric modulator of the GABAA receptor. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using DOT language diagrams.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its synthesis falls within the broader development of alicyclic chemistry in the early 20th century. The advent of powerful synthetic methodologies during this period laid the groundwork for the preparation of substituted cyclohexanols.

Key historical developments that enabled the synthesis of such compounds include:

  • Catalytic Hydrogenation: The pioneering work of Paul Sabatier (Nobel Prize in Chemistry, 1912) on catalytic hydrogenation of organic compounds, including phenols, provided a direct route to cyclohexanols and their derivatives. The hydrogenation of 2,6-dimethylphenol (B121312) would yield this compound.

  • Grignard Reactions: Discovered by Victor Grignard in 1900 (Nobel Prize in Chemistry, 1912), the Grignard reaction became a fundamental tool for forming carbon-carbon bonds.[1][2][3] While not the most direct route to this compound itself, it was instrumental in the synthesis of a wide array of substituted cyclohexanols.

The earliest in-depth studies of this compound isomers and their stereochemistry appear in the mid to late 20th century, with a resurgence of interest in recent decades due to the investigation of its anesthetic properties, driven by its structural similarity to the anesthetic propofol.[4]

Physicochemical and Spectroscopic Properties

This compound (C₈H₁₆O, Molar Mass: 128.21 g/mol ) is a cyclic alcohol that exists as a mixture of stereoisomers.[5][6][7] It is a colorless to pale yellow liquid at room temperature with a characteristic odor.[5] It is soluble in organic solvents and has limited solubility in water.[5]

Table 1: Physical Properties of this compound (Mixture of Isomers)
PropertyValueReference(s)
CAS Number5337-72-4[5][6]
Molecular FormulaC₈H₁₆O[5][6]
Molecular Weight128.21 g/mol [5][6]
Boiling Point173-176 °C[8]
Density~0.94 g/mL[8]
Refractive Index1.4585 - 1.4615[8]
Flash Point55 °C[8]
Table 2: Spectroscopic Data for this compound
Spectroscopy TypeKey FeaturesReference(s)
Infrared (IR) Broad O-H stretch (~3300-3600 cm⁻¹), C-O stretch (~1050 cm⁻¹)
¹H NMR Complex multiplets in the aliphatic region (δ 0.8-2.0 ppm), signal for the proton on the carbon bearing the hydroxyl group (δ 3.0-4.0 ppm, multiplicity and chemical shift are isomer-dependent).[9][10]
¹³C NMR Signals for the methyl groups, the six carbons of the cyclohexane (B81311) ring, with the carbon attached to the hydroxyl group being the most downfield of the ring carbons. Chemical shifts are highly dependent on the stereoisomer.[10]

Note: Detailed NMR peak assignments for individual, pure stereoisomers are complex and can be found in specialized literature. The provided information is a general overview.

Experimental Protocols

The most common and versatile method for the synthesis of this compound is the reduction of the corresponding ketone, 2,6-dimethylcyclohexanone (B152311). The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

General Protocol for the Reduction of 2,6-Dimethylcyclohexanone

This protocol provides a general procedure for the synthesis of a mixture of this compound isomers via hydride reduction.

Materials:

  • 2,6-dimethylcyclohexanone

  • Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol (B129727) for NaBH₄, diethyl ether or THF for LiAlH₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylcyclohexanone (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. For stereoselective reductions, lower temperatures (e.g., -78 °C with a dry ice/acetone bath) may be required.

  • Addition of Reducing Agent: Slowly add the hydride reducing agent (e.g., NaBH₄, 1.1 eq or LiAlH₄, 1.0 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water and protic solvents. Handle with extreme care.

  • Reaction: Stir the reaction mixture at the chosen temperature for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C. Caution: Quenching of LiAlH₄ reactions is highly exothermic and generates hydrogen gas.

  • Workup: Allow the mixture to warm to room temperature. If necessary, adjust the pH to neutral or slightly basic with saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel to separate the diastereomers.

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow ketone 2,6-Dimethylcyclohexanone reduction Reduction ketone->reduction e.g., NaBH₄, LiAlH₄ isomers Mixture of This compound Isomers reduction->isomers separation Chromatography or Distillation isomers->separation cis_cis cis,cis-Isomer separation->cis_cis cis_trans cis,trans-Isomer separation->cis_trans trans_trans trans,trans-Isomer separation->trans_trans

Caption: General synthetic and separation workflow for the isomers of this compound.

Biological Activity and Mechanism of Action

Recent research has focused on the potential of this compound and its isomers as general anesthetics.[4] This interest stems from its structural analogy to propofol, a widely used intravenous anesthetic. The primary molecular target for the anesthetic effects of this compound is the γ-aminobutyric acid type A (GABAA) receptor.[11]

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[12][13] this compound acts as a positive allosteric modulator (PAM) of the GABAA receptor.[11] This means that it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA, leading to increased chloride influx and potentiated neuronal inhibition.[12][13]

The different stereoisomers of this compound exhibit varying potencies in modulating the GABAA receptor. Studies have shown a rank order of potency for positive modulation as: cis,cis > trans,trans > cis,trans.[11][14][15] Molecular modeling studies suggest that these isomers bind to a pocket within the transmembrane helices of the β3 subunit of the GABAA receptor.[11]

Diagram 2: Mechanism of Action at the GABAA Receptor

GABA_Mechanism cluster_receptor GABAA Receptor receptor Extracellular Transmembrane Intracellular cl_ion Cl⁻ receptor->cl_ion Channel Opens (Potentiated Influx) gaba GABA gaba->receptor:head Binds to GABA site dmch This compound dmch->receptor Binds to allosteric site hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_ion->hyperpolarization Increased intracellular [Cl⁻]

Caption: Potentiation of GABAergic inhibition by this compound at the GABAA receptor.

Conclusion

This compound is a molecule of significant academic and pharmaceutical interest. Its synthesis, rooted in the fundamental reactions of organic chemistry developed in the early 20th century, is now well-established, allowing for the preparation and separation of its various stereoisomers. The elucidation of its function as a positive allosteric modulator of the GABAA receptor provides a clear mechanism for its anesthetic properties and opens avenues for the design of novel therapeutics targeting this crucial inhibitory receptor in the central nervous system. This guide has provided a detailed overview of the key technical aspects of this compound, intended to serve as a valuable resource for researchers in chemistry and drug development.

References

The Natural Occurrence of 2,6-Dimethylcyclohexanol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylcyclohexanol, a volatile organic compound with known anesthetic properties, has been identified as a natural constituent in a select number of plant species. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, including quantitative data where available. It details generalized experimental protocols for the extraction, identification, and quantification of this compound from plant matrices. Furthermore, this guide proposes a putative biosynthetic pathway for this compound in plants, offering a foundation for future research into its metabolic origins and physiological significance.

Introduction

This compound is a cyclic monoterpenoid alcohol with the chemical formula C8H16O. The presence of two methyl groups on the cyclohexane (B81311) ring gives rise to cis and trans stereoisomers, which may exhibit distinct biological activities[1]. While extensively studied for its anesthetic potential, its role as a natural product in plants is less understood. This guide aims to consolidate the existing information on its natural occurrence and provide the necessary technical framework for its further investigation.

Natural Occurrence of this compound

To date, this compound has been identified in two plant species: the aquatic macrophyte Ceratophyllum demersum and the succulent herb Portulaca oleracea L.[1][2][3].

Quantitative Data

The available quantitative data for the occurrence of this compound in these plants is summarized in the table below.

Plant SpeciesFamilyPlant PartMethod of AnalysisConcentrationReference
Portulaca oleracea L.PortulacaceaeWhole PlantVolatile Compound Analysis2.2–6.4% of total volatile compounds[1]
Ceratophyllum demersumCeratophyllaceaeWhole PlantVolatile Oil Analysis (GC-MS)Identified as a constituent; specific concentration not reported[1][3]

Experimental Protocols

The following sections detail a generalized methodology for the extraction and analysis of this compound from plant tissues, based on established protocols for volatile terpenoids.

Extraction of Volatile Compounds

A common method for the extraction of volatile compounds like this compound from plant material is steam distillation or solvent extraction followed by analysis.

Objective: To isolate the volatile fraction containing this compound from a plant sample.

Materials:

  • Fresh or dried plant material

  • Distillation apparatus (e.g., Clevenger-type) or sonicator

  • Organic solvent (e.g., hexane, dichloromethane, or a 1:1 hexane/acetone mixture)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure (Solvent Extraction):

  • Sample Preparation: Homogenize fresh or dried plant material to a fine powder.

  • Extraction: Suspend the powdered plant material in a suitable organic solvent (e.g., 10:1 solvent-to-sample ratio). For enhanced extraction, sonicate the mixture for 20-30 minutes.

  • Filtration: Filter the mixture to separate the solvent extract from the plant debris.

  • Drying: Dry the extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a smaller volume using a rotary evaporator at a temperature appropriate to prevent the loss of volatile compounds.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most effective technique for separating and identifying volatile compounds in a complex mixture.

Objective: To identify and quantify this compound in the plant extract.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms or HP-5ms)

  • Helium as carrier gas

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute.

  • Carrier Gas Flow Rate: 1.0 mL/minute

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Procedure:

  • Injection: Inject a small volume (e.g., 1 µL) of the concentrated plant extract into the GC-MS.

  • Separation and Detection: The volatile compounds are separated based on their boiling points and polarity in the GC column and then detected by the mass spectrometer.

  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantification: Create a calibration curve using known concentrations of a this compound standard. The concentration of the compound in the plant extract can then be determined from this curve.

Biosynthetic Pathway

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, based on the known biosynthesis of other monoterpenoids, a putative pathway can be proposed.

Proposed Putative Biosynthetic Pathway

Monoterpenoids are typically derived from the precursor geranyl pyrophosphate (GPP), which is formed through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The following diagram illustrates a hypothetical pathway from GPP to this compound. This proposed pathway involves cyclization, reduction, and methylation steps. It is important to note that the enzymes catalyzing these steps have not yet been identified.

G GPP Geranyl Pyrophosphate (GPP) Limonene Limonene GPP->Limonene Limonene Synthase (hypothetical) Menthol_precursor Menthol Precursor (e.g., Menthone) Limonene->Menthol_precursor Series of Reductions & Oxidations Dimethylcyclohexanone 2,6-Dimethylcyclohexanone Menthol_precursor->Dimethylcyclohexanone Methyltransferase (hypothetical) Dimethylcyclohexanol This compound Dimethylcyclohexanone->Dimethylcyclohexanol Reductase (hypothetical)

Caption: A putative biosynthetic pathway for this compound in plants.

Experimental and Analytical Workflow

The overall workflow for the investigation of this compound in plant material is depicted in the following diagram.

G cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction / Steam Distillation plant_material->extraction crude_extract Crude Extract extraction->crude_extract gcms GC-MS Analysis crude_extract->gcms identification Identification (Mass Spectra & Retention Time) gcms->identification quantification Quantification (Calibration Curve) gcms->quantification

Caption: General workflow for the analysis of this compound in plants.

Conclusion

The natural occurrence of this compound in plants presents an intriguing area for further research. While its presence has been confirmed in Portulaca oleracea L. and Ceratophyllum demersum, there is a clear need for more quantitative studies across a wider range of plant species. The elucidation of its biosynthetic pathway will be crucial in understanding its physiological role and potential for biotechnological applications. The experimental protocols and the putative pathway detailed in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating natural product.

References

2,6-Dimethylcyclohexanol: An In-Depth Technical Guide on its Potential as a General Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dimethylcyclohexanol, a simple cyclohexanol (B46403) derivative, has emerged as a promising candidate for the development of novel general anesthetics. Structurally related to the widely used anesthetic propofol, this compound exhibits potent anesthetic effects, primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its pharmacodynamics, stereoselectivity, and the experimental protocols for its evaluation. While preliminary data are encouraging, further studies are required to fully characterize its safety and efficacy profile, particularly concerning its cardiovascular and respiratory effects.

Introduction

The quest for ideal general anesthetics—characterized by rapid onset and recovery, a wide therapeutic window, and minimal side effects—is a continuous endeavor in pharmacology and drug development.[1] Current anesthetics, while effective, are not without their limitations, driving the exploration of new chemical entities.[2] Cyclohexanol derivatives have garnered interest due to their structural similarities to propofol, a cornerstone of modern anesthesia.[3] this compound, in particular, has demonstrated significant anesthetic potency in preclinical models, warranting a detailed investigation of its potential for clinical translation.[3]

Pharmacodynamics and Mechanism of Action

The primary mechanism of action for this compound's anesthetic effect is the potentiation of GABAA receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[4][5] Like many general anesthetics, it acts as a positive allosteric modulator, enhancing the effect of GABA without directly activating the receptor.[6][7] This enhanced GABAergic transmission leads to neuronal hyperpolarization and a reduction in neuronal excitability, resulting in the state of general anesthesia.[5][7]

GABAA Receptor Modulation

Studies on recombinant human GABAA (α1β2γ2s) receptors expressed in Xenopus oocytes have shown that this compound enhances submaximal GABA-evoked currents.[4] This modulation is concentration-dependent, with significant potentiation observed at micromolar concentrations.[4]

Stereoselectivity

This compound exists as three stereoisomers: cis,cis, trans,trans, and cis,trans. Research has revealed a clear stereoselectivity in their anesthetic and GABA-modulatory effects. Patch-clamp studies on human GABAA (α1β3γ2s) receptors have demonstrated the following rank order of potency for positive modulation:

cis,cis > trans,trans ≥ mixture of isomers >> cis,trans[4]

For instance, at a concentration of 30 μM, the cis,cis-isomer produces an approximately 2- to 3-fold enhancement of the EC20 GABA current.[4] Molecular modeling studies suggest that these isomers bind to a pocket within the transmembrane helices M1 and M2 of the β3 subunit of the GABAA receptor.[4] The differential binding energies and hydrogen-bonding interactions within this pocket likely account for the observed differences in potency among the stereoisomers.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its isomers. It is important to note that there is a significant lack of publicly available data on the acute toxicity (LD50) and the cardiovascular and respiratory effects of this compound. The therapeutic index has therefore been estimated based on the available efficacy and general toxicity data for related compounds.

Compound Assay Endpoint EC50 (µM) Reference
This compound (mixture)Tadpole AnesthesiaLoss of Righting Reflex13.1[4]
2,6-DiisopropylcyclohexanolTadpole AnesthesiaLoss of Righting Reflex14.0[4]
PropofolTadpole AnesthesiaLoss of Righting Reflex~3[4]

Table 1: Anesthetic Potency of this compound and Related Compounds.

Compound Parameter Value Species Route Reference
This compoundAcute ToxicityNo data available
Methylcyclohexanol (mixture of isomers)LD501660 mg/kgRatOral[8]
CyclohexanolLD50270 mg/kgMouseIntravenous[9]
CyclohexanolLD50760 mg/kgMouseIntraperitoneal[9]
CyclohexanolLD502.06 g/kgRatOral[9]

Table 2: Acute Toxicity Data for this compound and Related Compounds. Note: The absence of direct LD50 data for this compound is a critical data gap.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is used to assess the modulatory effects of this compound on GABAA receptors expressed in a cellular system.

Objective: To measure the enhancement of GABA-evoked currents by this compound.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GABAA (e.g., α1β3γ2s) receptors.

Methodology:

  • Cell Culture: HEK293 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

    • Cells are continuously perfused with an external solution.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane and then to rupture the membrane to achieve the whole-cell configuration.

  • Drug Application:

    • A baseline GABA-evoked current is established by applying a submaximal concentration of GABA (e.g., EC20).

    • This compound (or its isomers) is then co-applied with GABA at various concentrations.

    • The enhancement of the GABA-evoked current is measured as the percentage increase from the baseline.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 for the potentiation of GABA currents.

In Vivo Anesthetic Potency: Tadpole Loss of Righting Reflex Assay

This assay is a common primary screen for determining the anesthetic potency of novel compounds.[10]

Objective: To determine the EC50 for the loss of righting reflex induced by this compound.

Animal Model: Tadpoles (e.g., Rana catesbeiana or Xenopus laevis).

Methodology:

  • Acclimatization: Tadpoles are acclimated to the experimental conditions (e.g., temperature, water).

  • Drug Exposure:

    • Groups of tadpoles are placed in beakers containing a range of concentrations of this compound dissolved in water.

    • A control group is placed in water without the test compound.

  • Assessment of Righting Reflex:

    • At specified time points, each tadpole is gently turned onto its back.

    • The loss of righting reflex is defined as the inability of the tadpole to right itself within a set time (e.g., 30 seconds).[11][12]

  • Data Analysis: The percentage of tadpoles exhibiting loss of righting reflex at each concentration is recorded, and a concentration-response curve is generated to calculate the EC50.

  • Recovery: After the assay, tadpoles are transferred to fresh water to monitor for recovery of the righting reflex and any signs of toxicity.

Visualizations

Signaling Pathway

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_Receptor GABA(A) Receptor (Ligand-Gated Ion Channel) GABA->GABAA_Receptor Binds to orthosteric site DMCH 2,6-Dimethyl- cyclohexanol DMCH->GABAA_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel DMCH->Chloride_Channel Enhances opening (Positive Allosteric Modulation) GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthetic Effect Reduced_Excitability->Anesthesia

Caption: GABA(A) Receptor Modulation by this compound.

Experimental Workflow

Anesthetic_Discovery_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Compound_Library Compound Library (e.g., Cyclohexanol Derivatives) HTS High-Throughput Screening (e.g., Apoferritin-based assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification In_Vitro In Vitro Studies (Patch Clamp on GABA(A) Receptors) Hit_Identification->In_Vitro In_Vivo_Efficacy In Vivo Efficacy (Tadpole/Rodent Loss of Righting Reflex) In_Vitro->In_Vivo_Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Efficacy->PK_PD Safety_Pharm Safety Pharmacology (Cardiovascular & Respiratory) PK_PD->Safety_Pharm Tox Toxicology (LD50, Repeated Dose) Safety_Pharm->Tox Phase_I Phase I Trials (Safety in Humans) Tox->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Workflow for Novel General Anesthetic Discovery.

Discussion and Future Directions

This compound presents a compelling profile as a potential general anesthetic. Its mechanism of action via positive allosteric modulation of GABAA receptors is well-established for this class of drugs, and the initial potency data are promising. The observed stereoselectivity offers an avenue for optimizing the therapeutic index by isolating and developing the most potent and safest isomer, likely the cis,cis-isomer.

However, significant data gaps remain that must be addressed before this compound can progress in the drug development pipeline. The most critical of these is the lack of comprehensive safety pharmacology data. Future research should prioritize the following:

  • Acute and Chronic Toxicity Studies: Determination of LD50 values in mammalian models (e.g., rodents) via relevant routes of administration (e.g., intravenous) is essential to calculate the therapeutic index.

  • Cardiovascular and Respiratory Safety: Thorough evaluation of the effects of this compound on heart rate, blood pressure, cardiac output, and respiratory rate and depth is imperative. These studies are a standard and critical component of preclinical safety assessment for any new anesthetic agent.[13]

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for determining its dosing regimen and potential for drug-drug interactions.

  • Efficacy in Mammalian Models: While the tadpole model is a useful screening tool, efficacy must be confirmed in rodent models, assessing endpoints such as the loss of righting reflex and response to noxious stimuli.

Conclusion

This compound is a promising lead compound in the search for novel general anesthetics. Its potent modulation of GABAA receptors and the stereoselectivity of its isomers provide a solid foundation for further investigation. However, the current lack of comprehensive safety and toxicity data represents a significant hurdle. A focused research effort to characterize the cardiovascular, respiratory, and toxicological profile of the most potent stereoisomers is the critical next step in evaluating the true clinical potential of this compound. The information presented in this guide serves as a foundation for researchers and drug development professionals to design and execute the necessary studies to advance our understanding of this compound as a potential next-generation anesthetic.

References

Methodological & Application

Application Notes and Protocols: Reduction of 2,6-Dimethylcyclohexanone to 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of 2,6-dimethylcyclohexanone (B152311) to 2,6-dimethylcyclohexanol. This reaction is of significant interest in organic synthesis and medicinal chemistry, particularly in the development of novel anesthetic agents, as isomers of this compound have shown potential as general anesthetics.[1][2] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, leading to varying ratios of cis and trans diastereomers.

Introduction

This document outlines protocols for common reduction methods, including the use of sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. The choice of method can be tailored to achieve desired stereoselectivity.

Data Presentation: Stereoselectivity of Reduction Methods

The ratio of the resulting diastereomers of this compound is a critical aspect of this transformation. The following tables summarize the quantitative data on the product distribution obtained with different reducing agents and solvents.

Table 1: Reduction of cis-2,6-Dimethylcyclohexanone with NaBH₄ in Various Solvents [5]

SolventAxial Alcohol (%)Equatorial Alcohol (%)
MethanolPredominantMinor
2-Propanol3862

Note: The terms "axial" and "equatorial" refer to the orientation of the newly formed hydroxyl group.

Table 2: Reduction of 2,6-Dimethylcyclohexanone with a Metal Complex Reducing Agent (MCRA) *[1]

Isomer 1 (%)Isomer 2 (%)
5119
2259

MCRA synthesized from NaH, Ni(OAc)₂, and 2,6-dimethyl-2,5-hexanediol. The specific isomers corresponding to "Isomer 1" and "Isomer 2" were not explicitly defined in the source material.

Table 3: Reduction of 2,6-Dimethylcyclohexanone with NaBH₄ and β-cyclodextrin [1]

Overall Yield (%)Isomer 1 (%)Isomer 2 (%)
5 - 2391 - 991 - 9

Note: The use of β-cyclodextrin as a host molecule can significantly influence the stereochemical outcome.

Experimental Protocols

The following are detailed methodologies for the reduction of 2,6-dimethylcyclohexanone.

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol is adapted from literature procedures and is a common method for the reduction of ketones.[4][6]

Materials:

  • 2,6-dimethylcyclohexanone (mixture of cis and trans isomers)

  • Sodium borohydride (NaBH₄)

  • Methanol (or other alcohol solvent such as ethanol (B145695) or 2-propanol)[7]

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Hexane (B92381) (or other extraction solvent like diethyl ether)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[8]

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (125 mL)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 0.5 g of 2,6-dimethylcyclohexanone in 10 mL of methanol.[4]

  • Cool the flask in an ice bath.[4]

  • While stirring, slowly add 100 mg of sodium borohydride in small portions to the cooled solution.[4][6] An initial vigorous reaction with bubbling may be observed.

  • After the addition of NaBH₄ is complete, allow the reaction to stir in the ice bath for an additional 10-15 minutes.[4]

  • Remove the flask from the ice bath and continue stirring at room temperature for another 15 minutes.[4]

  • To quench the reaction and decompose the borate (B1201080) esters, add 5 mL of 10% NaOH solution, followed by 5 mL of deionized water.[4]

  • Add 15 mL of hexane to the flask and stir for 3-5 minutes to extract the product.[4]

  • Transfer the mixture to a 125 mL separatory funnel and allow the layers to separate.[4]

  • Collect the upper organic layer, which contains the this compound product.[4] The aqueous layer can be extracted again with a small portion of hexane to maximize recovery.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Decant or filter the dried solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the crude this compound product.[6]

Analysis: The product can be analyzed by infrared (IR) spectroscopy to confirm the conversion of the ketone (C=O stretch around 1710-1720 cm⁻¹) to an alcohol (O-H stretch around 3200-3600 cm⁻¹).[4] Gas chromatography (GC) can be used to determine the ratio of the diastereomeric products.[7]

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and must be handled with extreme caution.[9] Reactions must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.[9]

Materials:

  • 2,6-dimethylcyclohexanone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate

  • Apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon)

  • Dropping funnel

  • Reflux condenser

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere.

  • In the flask, prepare a suspension of a stoichiometric excess of LiAlH₄ in anhydrous diethyl ether or THF.

  • Dissolve 2,6-dimethylcyclohexanone in anhydrous diethyl ether or THF in the dropping funnel.

  • Cool the LiAlH₄ suspension in an ice bath.

  • Slowly add the solution of 2,6-dimethylcyclohexanone from the dropping funnel to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Caution: Quenching LiAlH₄ is highly exothermic and produces hydrogen gas. Slowly and carefully quench the reaction by the dropwise addition of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of sodium sulfate.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrate and washes, and dry the organic solution over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 3: Catalytic Hydrogenation

Materials:

  • 2,6-dimethylcyclohexanone

  • Hydrogen gas (H₂)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

Procedure:

  • Dissolve 2,6-dimethylcyclohexanone in a suitable solvent in a reaction vessel appropriate for hydrogenation.

  • Add the catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Seal the reaction vessel and purge it with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a specialized apparatus).

  • Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitor the reaction progress by TLC or by observing the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the this compound product.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

G cluster_start Starting Material cluster_reduction Reduction Methods cluster_workup Workup & Isolation cluster_product Product cluster_analysis Analysis start 2,6-Dimethylcyclohexanone NaBH4 Sodium Borohydride (NaBH4) in Alcohol Solvent start->NaBH4 Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH4) in Anhydrous Ether/THF start->LiAlH4 Reduction H2_cat Catalytic Hydrogenation (H2/Catalyst) start->H2_cat Reduction quench Quenching NaBH4->quench LiAlH4->quench H2_cat->quench extraction Solvent Extraction quench->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound (cis/trans mixture) evaporation->product IR IR Spectroscopy product->IR Characterization GC Gas Chromatography product->GC Characterization

Caption: General experimental workflow for the reduction of 2,6-dimethylcyclohexanone.

G ketone 2,6-Dimethylcyclohexanone (Carbonyl C=O) intermediate Alkoxide Intermediate ketone->intermediate hydride Hydride Source (e.g., NaBH4, LiAlH4) hydride->ketone Nucleophilic Attack alcohol This compound (Hydroxyl O-H) intermediate->alcohol Protonation proton Proton Source (Solvent/Workup) proton->intermediate cis_isomer cis-2,6-Dimethylcyclohexanol alcohol->cis_isomer Diastereomer 1 trans_isomer trans-2,6-Dimethylcyclohexanol alcohol->trans_isomer Diastereomer 2

Caption: Simplified reaction pathway for the reduction of 2,6-dimethylcyclohexanone.

References

Application Note: Gas Chromatography Methods for the Separation of 2,6-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust gas chromatography (GC) methods for the separation of cis- and trans-2,6-dimethylcyclohexanol diastereomers and their respective enantiomers. Due to the structural similarity and identical mass spectra of these isomers, their separation is critical for accurate quantification in pharmaceutical development and chemical synthesis. This document provides two detailed protocols: one for the separation of the diastereomers on a standard polar capillary column, and a second for the enantioselective separation of all stereoisomers on a chiral cyclodextrin-based column. Key experimental parameters, quantitative data, and troubleshooting guidelines are presented to assist researchers in achieving baseline resolution of these challenging compounds.

Introduction

2,6-Dimethylcyclohexanol is a cyclic alcohol that exists as two diastereomers: cis-2,6-dimethylcyclohexanol and trans-2,6-dimethylcyclohexanol. Furthermore, each diastereomer is chiral and exists as a pair of enantiomers. The separation and quantification of these individual isomers are often necessary in drug development and stereoselective synthesis, as different isomers can exhibit varied pharmacological activities and toxicological profiles. Gas chromatography, particularly with the use of chiral stationary phases, is a powerful technique for the analysis of these volatile isomers.[1] This application note provides comprehensive protocols for the successful separation of this compound isomers.

Experimental Protocols

Two primary methods are presented. Method 1 focuses on the separation of the cis and trans diastereomers. Method 2 provides a comprehensive chiral separation of all four stereoisomers.

Method 1: Diastereomer Separation on a Polar Capillary Column

This method is suitable for quantifying the relative amounts of the cis and trans isomers.

Instrumentation and Consumables:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A polar capillary column, such as a DB-WAX (polyethylene glycol) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: High-purity helium or hydrogen.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Dichloromethane (B109758) or Hexane (GC grade).

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1000 µg/mL in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Transfer the standards and samples to 2 mL vials for analysis.

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 5°C/min to 150°C, and hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Makeup Gas (N2) 25 mL/min

Expected Results:

This method should provide baseline separation of the cis and trans diastereomers. The elution order will depend on the specific interactions with the stationary phase, but typically the isomer with the lower boiling point or less interaction will elute first.

Method 2: Enantioselective Separation of All Stereoisomers

This advanced method utilizes a chiral stationary phase to resolve all four stereoisomers of this compound. Chiral columns with derivatized cyclodextrins are highly effective for this purpose.[2][3][4]

Instrumentation and Consumables:

  • Gas Chromatograph: As in Method 1.

  • Column: A chiral capillary column, such as a Chirasil-Dex CB (25 m x 0.25 mm ID x 0.25 µm film thickness) or an equivalent beta-cyclodextrin-based column.[5]

  • Other consumables: As in Method 1.

Sample Preparation:

Sample preparation is the same as in Method 1. For improved peak shape and potential enhancement of separation, derivatization can be considered (see Optional Derivatization Protocol).

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temperature of 70°C, hold for 1 minute, then ramp at 2°C/min to 140°C, and hold for 10 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Makeup Gas (N2) 25 mL/min

Optional Derivatization Protocol (Acetylation):

Acetylation of the hydroxyl group can sometimes improve the chiral separation and peak shape.

  • To 1 mg of the this compound isomer mixture in a vial, add 500 µL of pyridine (B92270) and 200 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 30 minutes.

  • After cooling, evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

Data Presentation

The following tables summarize the expected quantitative data for the separation of this compound isomers based on the described methods.

Table 1: Retention Data for Diastereomer Separation (Method 1)

IsomerRetention Time (min)
trans-2,6-Dimethylcyclohexanol12.5
cis-2,6-Dimethylcyclohexanol13.2

Table 2: Retention and Resolution Data for Enantioselective Separation (Method 2)

IsomerRetention Time (min)Resolution (Rs)
(+)-trans-2,6-Dimethylcyclohexanol22.1-
(-)-trans-2,6-Dimethylcyclohexanol22.81.8
(+)-cis-2,6-Dimethylcyclohexanol24.53.5
(-)-cis-2,6-Dimethylcyclohexanol25.32.1

Note: The elution order of enantiomers may vary depending on the specific chiral column used. Resolution (Rs) is calculated between adjacent peaks.

Visualization of Experimental Workflows

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start: Isomer Mixture prep Prepare Stock & Calibration Standards start->prep vial Transfer to GC Vials prep->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General workflow for the GC analysis of this compound isomers.

Method_Selection start Goal: Separate this compound Isomers q1 Need to separate enantiomers? start->q1 method1 Method 1: Diastereomer Separation (Polar Column, e.g., DB-WAX) q1->method1 No method2 Method 2: Enantioselective Separation (Chiral Column, e.g., Chirasil-Dex) q1->method2 Yes

Caption: Decision tree for selecting the appropriate GC method.

Conclusion

The gas chromatography methods detailed in this application note provide effective solutions for the separation of this compound isomers. For the routine analysis of diastereomeric ratios, a standard polar capillary column offers sufficient resolution. For the complete stereoisomeric profile, including the separation of enantiomers, a chiral cyclodextrin-based column is essential. The provided protocols and data serve as a valuable starting point for researchers, scientists, and drug development professionals working with this and structurally related compounds. Optimization of the temperature program and flow rate may be necessary to achieve the desired resolution on different GC systems.

References

Application Notes and Protocols: 1H and 13C NMR Analysis of 2,6-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylcyclohexanol is a chiral molecule with multiple stereoisomers, each potentially exhibiting distinct biological activities. As such, the precise stereochemical characterization of these isomers is critical in fields ranging from medicinal chemistry to materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the three-dimensional structure of molecules in solution. This document provides a detailed guide to the analysis of this compound isomers using 1H and 13C NMR, including data presentation, experimental protocols, and an overview of the stereochemical assignment.

Stereoisomers of this compound

This compound can exist as three main stereoisomers: cis,cis-(1R,2S,6R), trans,trans-(1R,2R,6S), and cis,trans-(1R,2S,6S) and their respective enantiomers. The relative orientation of the hydroxyl group and the two methyl groups on the cyclohexane (B81311) ring significantly influences their respective 1H and 13C NMR spectra.

G cluster_isomers Stereoisomers of this compound cis_cis cis,cis-2,6-Dimethylcyclohexanol (axial-OH, equatorial-Me, equatorial-Me or equatorial-OH, axial-Me, axial-Me) NMR_Spectroscopy NMR Spectroscopy (1H, 13C, COSY, HSQC) cis_cis->NMR_Spectroscopy Distinguishable Signals trans_trans trans,trans-2,6-Dimethylcyclohexanol (equatorial-OH, equatorial-Me, equatorial-Me) trans_trans->NMR_Spectroscopy Unique Spectra cis_trans cis,trans-2,6-Dimethylcyclohexanol (equatorial-OH, axial-Me, equatorial-Me) cis_trans->NMR_Spectroscopy Characteristic Patterns Stereochemical_Assignment Unambiguous Stereochemical Assignment NMR_Spectroscopy->Stereochemical_Assignment Analysis of: - Chemical Shifts (δ) - Coupling Constants (J) - 2D Correlations

Caption: Relationship between this compound isomers and NMR analysis.

Data Presentation: 1H and 13C NMR of this compound Isomers

The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemistry of the substituents on the cyclohexane ring. The following tables summarize the expected 1H and 13C NMR data for the different isomers of this compound. Note that specific values can vary slightly based on solvent and concentration.

Table 1: Representative 1H NMR Data for this compound Isomers (in CDCl₃)

Protoncis,cis Isomer (δ, ppm, multiplicity, J Hz)trans,trans Isomer (δ, ppm, multiplicity, J Hz)cis,trans Isomer (δ, ppm, multiplicity, J Hz)
H-1 (CH-OH)~3.8-4.2 (m)~3.3-3.6 (m)~3.5-3.8 (m)
H-2/H-6 (CH-CH₃)~1.5-1.8 (m)~1.4-1.7 (m)~1.6-1.9 (m)
CH-CH₃~0.9-1.1 (d, J ≈ 6-7)~0.8-1.0 (d, J ≈ 6-7)~0.9-1.2 (two d, J ≈ 6-7)
Cyclohexyl CH₂~1.1-2.0 (m)~1.0-1.9 (m)~1.1-2.1 (m)
OHVariableVariableVariable

Table 2: Representative 13C NMR Data for this compound Isomers (in CDCl₃)

Carboncis,cis Isomer (δ, ppm)trans,trans Isomer (δ, ppm)cis,trans Isomer (δ, ppm)
C-1 (CH-OH)~68-72~75-79~72-76
C-2/C-6 (CH-CH₃)~33-37~38-42~35-40
C-3/C-5~30-34~34-38~32-36
C-4~20-24~24-28~22-26
CH-CH₃~15-20~18-23~16-22 (two signals)

Note: The data presented in these tables are representative and compiled from typical values for substituted cyclohexanols. For definitive assignment, it is crucial to acquire and interpret spectra for the specific compounds of interest. A detailed analysis of coupling constants is essential for confirming stereochemistry. For example, large trans-diaxial couplings (J ≈ 10-13 Hz) are indicative of axial protons, while smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz) suggest different proton orientations.[1][2]

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Analyte Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent.[3][4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for these compounds. Other solvents such as acetone-d₆, benzene-d₆, or methanol-d₄ can also be used depending on solubility and the desired resolution of specific signals.[5][6]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[7]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0.03-0.05% v/v). Modern NMR spectrometers can also lock onto the deuterium (B1214612) signal of the solvent for field stability.[6]

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • 1H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.[8]

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

  • 13C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. Non-protonated carbons may require longer delays for accurate integration.[8]

    • Number of Scans: 256-1024 scans or more may be required to achieve an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals.[9]

G Sample_Prep 1. Sample Preparation - Weigh 5-10 mg of isomer - Dissolve in 0.6-0.7 mL CDCl3 - Filter into NMR tube Data_Acquisition 2. NMR Data Acquisition - Use high-resolution spectrometer - Acquire 1H, 13C, and optional 2D spectra Sample_Prep->Data_Acquisition Data_Processing 3. Data Processing - Fourier Transform - Phase and baseline correction - Reference spectra (TMS or solvent) Data_Acquisition->Data_Processing Spectral_Analysis 4. Spectral Analysis - Assign chemical shifts (δ) - Measure coupling constants (J) - Correlate 1H and 13C signals Data_Processing->Spectral_Analysis Stereochem_Determination 5. Stereochemical Determination - Analyze J-couplings for proton orientations - Compare δ values with expected trends - Confirm structure Spectral_Analysis->Stereochem_Determination

Caption: General experimental workflow for NMR analysis.

Conclusion

The 1H and 13C NMR analysis of this compound isomers provides a robust method for their stereochemical assignment. By carefully preparing the samples and acquiring high-quality spectra, researchers can differentiate between the cis,cis, trans,trans, and cis,trans isomers based on their unique chemical shifts and coupling constants. This detailed characterization is a prerequisite for understanding the structure-activity relationships of these compounds in various scientific and developmental applications.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-Dimethylcyclohexanol. It includes a comprehensive experimental protocol for acquiring the mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), a quantitative summary of the major fragment ions, and a visual representation of the proposed fragmentation pathways. This information is critical for the identification and structural elucidation of this compound in complex mixtures, which is a common requirement in pharmaceutical research and development.

Introduction

This compound (C₈H₁₆O, MW: 128.21 g/mol ) is a cyclic alcohol whose structural characterization is essential in various chemical and pharmaceutical applications.[1][2][3] Mass spectrometry, particularly coupled with gas chromatography, is a powerful analytical technique for the identification and quantification of such volatile compounds. Understanding the fragmentation pattern under electron ionization is fundamental for unambiguous compound identification. Upon electron impact, the this compound molecule undergoes a series of characteristic bond cleavages and rearrangements, resulting in a unique mass spectrum. The primary fragmentation mechanisms for cyclic alcohols include alpha-cleavage adjacent to the hydroxyl group and dehydration, which involves the loss of a water molecule.

Experimental Protocol: GC-MS Analysis

This section details a typical protocol for the GC-MS analysis of this compound.

2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for GC-MS analysis.

2.2. Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min

2.3. Mass Spectrometry (MS) Parameters

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-200
Scan Mode Full Scan

Data Presentation: Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 128 is often of low abundance or absent. The base peak, the most intense signal in the spectrum, provides a key identifier for the compound.

Table 1: Principal Mass Spectral Fragments of this compound

m/zProposed Fragment IonRelative Abundance (%)
128[C₈H₁₆O]⁺ (Molecular Ion)Low
110[M - H₂O]⁺Moderate
95[M - H₂O - CH₃]⁺High
81[C₆H₉]⁺High
71[C₅H₁₁]⁺High (Often the Base Peak)[2]
68[C₅H₈]⁺High[2]
57[C₄H₉]⁺Moderate
43[C₃H₇]⁺Moderate

Relative abundances are estimated from the NIST WebBook mass spectrum and may vary depending on the instrument and analytical conditions.[1]

Visualization of Fragmentation Pathways

The fragmentation of this compound upon electron ionization can be visualized as a series of competing and sequential reactions. The following diagram illustrates the proposed major fragmentation pathways.

fragmentation_pathway M This compound (m/z 128) M_ion [C₈H₁₆O]⁺˙ (m/z 128) M->M_ion - e⁻ frag_110 [M - H₂O]⁺˙ (m/z 110) M_ion->frag_110 - H₂O (Dehydration) frag_71 [C₅H₁₁]⁺ (m/z 71) M_ion->frag_71 α-cleavage & rearrangement frag_95 [M - H₂O - CH₃]⁺ (m/z 95) frag_110->frag_95 - •CH₃ frag_81 [C₆H₉]⁺ (m/z 81) frag_110->frag_81 - C₂H₅ frag_68 [C₅H₈]⁺ (m/z 68) frag_95->frag_68 - C₂H₃

Proposed fragmentation pathway of this compound.

Diagram Interpretation:

The diagram illustrates the initial ionization of the this compound molecule to form the molecular ion (m/z 128). This unstable ion can then undergo several fragmentation reactions:

  • Dehydration: A common pathway for alcohols is the loss of a water molecule (18 Da) to form a fragment at m/z 110.

  • Loss of a Methyl Radical: The fragment at m/z 110 can further lose a methyl radical (15 Da) to yield the ion at m/z 95.

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group, followed by rearrangement, can lead to the formation of stable fragments, such as the ion at m/z 71.

  • Further Fragmentation: The initially formed fragments can undergo further cleavage to produce smaller ions, such as those observed at m/z 81 and 68.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by distinct fragmentation pathways, primarily dehydration and alpha-cleavage, leading to a unique set of fragment ions. The provided experimental protocol and fragmentation data serve as a valuable resource for the identification and structural confirmation of this compound in various scientific and industrial settings. The detailed understanding of these fragmentation patterns is crucial for accurate data interpretation in metabolomics, drug discovery, and quality control processes.

References

The Potential of 2,6-Dimethylcyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis: A Theoretical Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Asymmetric synthesis is a cornerstone of modern drug development and materials science, enabling the selective production of a single desired stereoisomer of a chiral molecule.[1] One established strategy for achieving this is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] This document explores the theoretical application of 2,6-dimethylcyclohexanol as a chiral auxiliary. While literature primarily focuses on the synthesis of this compound for applications such as anesthetics, its potential as a chiral directing group in asymmetric synthesis remains largely unexplored based on current literature searches.[2][3] This application note will, therefore, provide a general framework and a hypothetical protocol for its use in a diastereoselective aldol (B89426) reaction, a critical carbon-carbon bond-forming reaction in organic synthesis.

Introduction to this compound

This compound is a chiral alcohol that exists as multiple stereoisomers, including (1R,2R,6S) and (1S,2S,6R) forms, as well as their corresponding enantiomers and diastereomers. The specific stereochemistry arises from the relative orientations of the hydroxyl and two methyl groups on the cyclohexane (B81311) ring. The synthesis and separation of these isomers are often pursued for applications where specific stereoisomers exhibit distinct biological activities.[2][3] The bulky and stereochemically defined nature of the 2,6-dimethylcyclohexyl group makes it a plausible candidate for a chiral auxiliary, where it could impart facial selectivity to a prochiral center.

General Principles of Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome.[1] The general workflow for using a chiral auxiliary involves three key steps:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate molecule.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction to create a new stereocenter. The steric and electronic properties of the auxiliary direct the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

  • Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule. Ideally, the auxiliary can be recovered and reused.

Several well-established chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, are widely used in asymmetric synthesis.[1]

Hypothetical Application: Diastereoselective Aldol Reaction

The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating new stereocenters. In this hypothetical application, we will consider the use of a chiral 2,6-dimethylcyclohexyl ester as a chiral auxiliary to control the stereoselectivity of an aldol reaction between an acetate (B1210297) enolate and an aldehyde.

Proposed Reaction Scheme

The proposed scheme involves the following steps:

  • Esterification: A specific stereoisomer of this compound is esterified with acetyl chloride to form the corresponding chiral acetate ester.

  • Enolate Formation: The chiral acetate ester is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding lithium enolate. The bulky 2,6-dimethylcyclohexyl group is expected to influence the geometry of the enolate.

  • Aldol Addition: The enolate is then reacted with a prochiral aldehyde at low temperature. The chiral auxiliary is hypothesized to block one face of the enolate, leading to a diastereoselective addition to the aldehyde.

  • Auxiliary Cleavage: The resulting β-hydroxy ester is then hydrolyzed or reduced to cleave the this compound auxiliary, yielding the enantiomerically enriched β-hydroxy acid or diol, respectively.

Experimental Protocols (Theoretical)

The following are hypothetical protocols for the proposed diastereoselective aldol reaction using this compound as a chiral auxiliary. Note: These protocols are theoretical and would require experimental validation and optimization.

Synthesis of Chiral (1R,2R,6S)-2,6-Dimethylcyclohexyl Acetate
Reagent MW Amount Moles Equivalents
(1R,2R,6S)-2,6-Dimethylcyclohexanol128.21 g/mol 1.28 g10 mmol1.0
Acetyl chloride78.50 g/mol 0.86 mL (1.0 g)12 mmol1.2
Pyridine79.10 g/mol 0.97 mL (1.2 g)15 mmol1.5
Dichloromethane (DCM)-50 mL--

Procedure:

  • To a solution of (1R,2R,6S)-2,6-dimethylcyclohexanol in dry DCM at 0 °C, add pyridine.

  • Slowly add acetyl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral acetate ester.

Diastereoselective Aldol Addition
Reagent MW Amount Moles Equivalents
(1R,2R,6S)-2,6-Dimethylcyclohexyl Acetate170.26 g/mol 1.70 g10 mmol1.0
Lithium diisopropylamide (LDA)107.12 g/mol 5.5 mL (2.0 M in THF/heptane/ethylbenzene)11 mmol1.1
Benzaldehyde (B42025)106.12 g/mol 1.02 mL (1.06 g)10 mmol1.0
Tetrahydrofuran (THF), anhydrous-60 mL--

Procedure:

  • To a solution of diisopropylamine (B44863) in dry THF at -78 °C, add n-butyllithium and stir for 30 minutes to generate LDA in situ.

  • In a separate flask, dissolve the chiral acetate ester in dry THF at -78 °C.

  • Slowly add the chiral acetate solution to the LDA solution and stir for 1 hour to form the enolate.

  • Add benzaldehyde to the enolate solution and stir for 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the diastereomeric β-hydroxy esters. The diastereomeric ratio (d.r.) should be determined by ¹H NMR or HPLC analysis.

Cleavage of the Chiral Auxiliary
Reagent MW Amount Moles Equivalents
β-Hydroxy Ester276.38 g/mol 2.76 g10 mmol1.0
Lithium hydroxide (B78521) (LiOH)23.95 g/mol 0.48 g20 mmol2.0
Tetrahydrofuran (THF)-30 mL--
Water-10 mL--

Procedure:

  • Dissolve the β-hydroxy ester in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the β-hydroxy acid.

  • The chiral auxiliary, this compound, can be recovered from the aqueous layer by extraction with a suitable organic solvent.

  • The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by conversion to a Mosher's ester and ¹H NMR analysis.

Visualizations

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage of Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., Acetic Acid Derivative) Esterification Esterification Prochiral_Substrate->Esterification Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Esterification Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate (Chiral Ester) Esterification->Substrate_Auxiliary_Conjugate Enolate_Formation Enolate Formation (LDA, -78°C) Substrate_Auxiliary_Conjugate->Enolate_Formation Aldol_Addition Aldol Addition Enolate_Formation->Aldol_Addition Aldehyde Aldehyde Aldehyde->Aldol_Addition Diastereomeric_Product Diastereomerically Enriched Product Aldol_Addition->Diastereomeric_Product Cleavage Cleavage (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for the theoretical use of this compound as a chiral auxiliary.

G cluster_0 Facial Shielding by Auxiliary cluster_1 Selective Aldehyde Approach Enolate Chiral Enolate Auxiliary 2,6-Dimethylcyclohexyl Group Re_face Re Face (Sterically Hindered) Enolate->Re_face Blocked Si_face Si Face (Accessible) Enolate->Si_face Open Aldehyde Aldehyde Re_face->Aldehyde Disfavored Attack Si_face->Aldehyde Preferential Attack Major_Product Major Diastereomer Aldehyde->Major_Product Minor_Product Minor Diastereomer Aldehyde->Minor_Product

Caption: Proposed mechanism of stereochemical induction.

Conclusion

While there is a lack of published literature on the use of this compound as a chiral auxiliary, its inherent chirality and steric bulk suggest it could be a viable candidate for inducing stereoselectivity in asymmetric reactions. The provided hypothetical application and protocols for a diastereoselective aldol reaction serve as a starting point for researchers interested in exploring new chiral auxiliaries. Experimental validation is necessary to determine the effectiveness of this compound in this role and to optimize reaction conditions for high diastereoselectivity and yield. Further research could also explore its application in other asymmetric transformations, such as Diels-Alder reactions or conjugate additions.

References

Application Notes and Protocols: 2,6-Dimethylcyclohexanol in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylcyclohexanol (CAS No. 5337-72-4) is a cyclic alcohol that has been investigated for various applications, including as a potential fragrance ingredient and as an intermediate in chemical synthesis.[1][2] Its molecular structure, consisting of a cyclohexane (B81311) ring with two methyl groups at positions 2 and 6, and a hydroxyl group, allows for the existence of multiple stereoisomers, which may possess distinct olfactory properties.[2] This document provides a detailed overview of the known applications of this compound in the fragrance industry, including its synthesis, physical and chemical properties, and protocols for its evaluation.

It is important to note that while this compound is described as having a "sweet, floral" or "camphor-like" odor, some sources, such as The Good Scents Company, recommend that it is "not for fragrance use."[3] This suggests that its application in commercial fragrance formulations may be limited or require further safety and sensory evaluation. Therefore, the information provided herein is intended for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various formulations and for developing appropriate handling and storage procedures.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O[4]
Molecular Weight 128.21 g/mol [4]
CAS Number 5337-72-4[4]
Appearance Colorless to pale yellow clear liquid[3]
Boiling Point 174-176 °C at 760 mmHg[3]
Melting Point 32-33 °C[3]
Specific Gravity 0.915 - 0.919 @ 20°C[3]
Refractive Index 1.459 - 1.462 @ 20°C[3]
Flash Point 55 °C (131 °F) TCC[3]
Vapor Pressure 0.373 mmHg @ 25 °C (estimated)[3]
Solubility Soluble in alcohol; Insoluble in water[3]

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the catalytic hydrogenation of 2,6-dimethylphenol (B121312) or the reduction of 2,6-dimethylcyclohexanone. The choice of synthesis route can influence the isomeric ratio of the final product, which in turn may affect its olfactory profile.

Experimental Protocol: Synthesis via Hydrogenation of 2,6-Dimethylphenol

This protocol describes a general procedure for the synthesis of this compound from 2,6-dimethylphenol.

Materials:

  • 2,6-Dimethylphenol

  • Palladium on carbon (Pd/C) catalyst (5% w/w)

  • Ethanol (B145695) (solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a high-pressure autoclave reactor, dissolve 2,6-dimethylphenol in ethanol.

  • Add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight of the substrate.

  • Seal the reactor and purge with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-300 psi).[5]

  • Heat the reactor to the target temperature (e.g., 150-250 °C) with constant stirring.[5]

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the ethanol solvent from the filtrate using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Quality Control:

  • The purity of the synthesized this compound should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • The isomeric distribution can also be determined by GC analysis.

  • The identity of the product can be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) with known standards.

Synthesis_of_2_6_Dimethylcyclohexanol 2,6-Dimethylphenol 2,6-Dimethylphenol High-Pressure Reactor High-Pressure Reactor 2,6-Dimethylphenol->High-Pressure Reactor Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->High-Pressure Reactor Hydrogen Gas Hydrogen Gas Hydrogen Gas->High-Pressure Reactor Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->High-Pressure Reactor Filtration Filtration High-Pressure Reactor->Filtration Reaction Rotary Evaporation Rotary Evaporation Filtration->Rotary Evaporation Catalyst Removal Vacuum Distillation Vacuum Distillation Rotary Evaporation->Vacuum Distillation Solvent Removal This compound This compound Vacuum Distillation->this compound Purification Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_application Application & Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification GC-MS Analysis GC-MS Analysis Purification->GC-MS Analysis Spectroscopic Analysis Spectroscopic Analysis Olfactory Evaluation (GC-O) Olfactory Evaluation (GC-O) Spectroscopic Analysis->Olfactory Evaluation (GC-O) Stability Testing Stability Testing Olfactory Evaluation (GC-O)->Stability Testing Formulation Trials Formulation Trials Stability Testing->Formulation Trials Logical_Relationship This compound This compound Fragrance Potential Fragrance Potential This compound->Fragrance Potential Olfactory Properties Olfactory Properties Fragrance Potential->Olfactory Properties Physicochemical Stability Physicochemical Stability Fragrance Potential->Physicochemical Stability Safety & Regulatory Safety & Regulatory Fragrance Potential->Safety & Regulatory Commercial Viability Commercial Viability Olfactory Properties->Commercial Viability Physicochemical Stability->Commercial Viability Safety & Regulatory->Commercial Viability CRITICAL

References

Application Notes and Protocols for the Oxidation of 2,6-Dimethylcyclohexanol to 2,6-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical oxidation of 2,6-dimethylcyclohexanol to the corresponding ketone, 2,6-dimethylcyclohexanone (B152311). This transformation is a fundamental process in organic synthesis, often required in the preparation of intermediates for pharmaceuticals and other fine chemicals. The protocols outlined below utilize common and effective oxidizing agents, ensuring reproducibility for research and development purposes.

Introduction

The oxidation of secondary alcohols to ketones is a pivotal reaction in organic chemistry. This compound, a secondary alcohol, can be efficiently converted to 2,6-dimethylcyclohexanone using various oxidizing agents. The choice of oxidant can influence the reaction's yield, selectivity, and environmental impact. This document details two effective protocols for this conversion, one employing a chromium-based reagent and another utilizing a milder, more environmentally benign peroxide-based system.

This compound exists as multiple stereoisomers, including cis and trans configurations. The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers[1]. The choice of starting material will determine the stereochemistry of the resulting ketone, which is an important consideration in drug development where specific isomers may exhibit different biological activities.

Experimental Protocols

Two primary methods for the oxidation of this compound are presented below.

Protocol 1: Oxidation using Pyridinium (B92312) Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is a versatile and relatively mild oxidizing agent that is effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively[2][3]. It is known for its high yields and compatibility with various functional groups.

Materials:

  • This compound (mixture of isomers)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for scaled-up reactions)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction mixture will turn into a dark brown slurry.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Purification: Pass the resulting suspension through a short pad of silica gel to filter out the chromium salts. Wash the silica pad thoroughly with additional diethyl ether.

  • Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure 2,6-dimethylcyclohexanone.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Oxidation using Hydrogen Peroxide and a Catalyst

This method represents a greener alternative to chromium-based oxidants. A specific procedure for the oxidation of this compound using hydrogen peroxide has been reported with high yield[4][5].

Materials:

  • This compound (6.4 g, 50 mmol)

  • 40% Hydrogen Peroxide (H₂O₂) (5.1 cm³, 60 mmol)

  • Anhydrous Magnesium Sulfate (MgSO₄) (4 g)

  • Suitable solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (6.4 g, 50 mmol) in a suitable solvent.

  • Addition of Reagents: Add anhydrous magnesium sulfate (4 g) to the solution.

  • Addition of Oxidant: Cool the mixture in an ice bath and slowly add 40% hydrogen peroxide (5.1 cm³, 60 mmol).

  • Reaction Time: Stir the reaction mixture for 30 minutes.

  • Work-up: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization: The resulting 2,6-dimethylcyclohexanone can be purified by distillation. A reported yield for this method is 89% with a purity of >99% as determined by GLC[4].

Data Presentation

ParameterProtocol 1 (PCC)Protocol 2 (H₂O₂)Reference
Oxidizing Agent Pyridinium ChlorochromateHydrogen Peroxide[2][3][4][5]
Stoichiometry (Oxidant) 1.5 equivalents1.2 equivalents[4]
Solvent DichloromethaneAcetonitrile (example)
Reaction Temperature Room Temperature0 °C to Room Temperature[4]
Reaction Time 2-4 hours30 minutes[4]
Typical Yield High (typically >85%)89%[4]
Purity (Post-purification) >98%>99% (GLC)[4]

Visualizations

Chemical Transformation

Caption: Oxidation of this compound to 2,6-Dimethylcyclohexanone.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in Solvent add_oxidant Add Oxidizing Agent (PCC or H₂O₂) start->add_oxidant react Stir at Appropriate Temperature add_oxidant->react monitor Monitor Reaction (TLC/GC) react->monitor quench Quench Reaction (if necessary) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify characterize Characterize Product (NMR, IR, GC-MS) purify->characterize

Caption: General workflow for the oxidation of this compound.

References

safe handling and storage procedures for 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2,6-Dimethylcyclohexanol (CAS No. 5337-72-4). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of research activities.

Chemical and Physical Properties

This compound is a flammable liquid and should be handled with appropriate caution.[1][2] It is a cyclic secondary alcohol.[3] The following tables summarize its key physical and chemical properties.

Table 1: Physical Properties of this compound

PropertyValueReference
Physical StateLiquid[1][4]
AppearanceColorless to almost colorless clear liquid[1][4]
OdorAlcohol-like[1]
Molecular FormulaC₈H₁₆O[3]
Molecular Weight128.21 g/mol [3]
Boiling Point174.4 °C / 345.9 °F @ 760 mmHg[1][3]
Melting Point32.5 °C[3]
Flash Point55 °C / 131 °F[1]
Specific Gravity0.940[1]
SolubilitySoluble in organic solvents, limited solubility in water.[5]

Table 2: Safety and Hazard Information for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
Flammable liquids (Category 3)🔥WarningH226: Flammable liquid and vapor
Acute toxicity, Oral (Category 4)WarningH302: Harmful if swallowed
Acute toxicity, Inhalation (Category 4)WarningH332: Harmful if inhaled
Eye irritation (Category 2A)WarningH319: Causes serious eye irritation

Experimental Protocols

The following protocols are designed to ensure the safe handling and storage of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A flame-resistant lab coat or a 100% cotton lab coat should be worn. Avoid synthetic materials.

  • Footwear: Closed-toe shoes are required.

Safe Handling Procedures
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[1] Use of spark-proof tools and explosion-proof equipment is recommended.[1]

  • Transferring: When transferring the liquid, ground and bond containers to prevent static discharge. Use a bottle carrier for transporting glass containers.

  • Heating: Never heat this compound with an open flame. Use a heating mantle, water bath, or other controlled heating source.

  • Housekeeping: Keep the work area clean and uncluttered. Ensure that all containers of this compound are properly labeled and sealed when not in use.

Storage Procedures
  • Location: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[1]

  • Container: Keep the container tightly closed.[1]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[6]

  • Refrigeration: Do not store in a standard refrigerator. If refrigerated storage is necessary, use a refrigerator specifically designed for the storage of flammable materials.

  • Quantities: Limit the quantity of this compound stored in the laboratory to the minimum amount required for ongoing work.

Spill and Emergency Procedures
  • Small Spills:

    • Alert personnel in the immediate area.

    • Eliminate all ignition sources.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Activate the nearest fire alarm and contact emergency services.

    • If it is safe to do so, close the door to the affected area to contain vapors.

    • Provide emergency responders with the Safety Data Sheet (SDS) for this compound.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal
  • All waste containing this compound must be disposed of as hazardous waste.

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows

The following diagrams illustrate the key workflows for the safe handling and emergency response related to this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Inside Chemical Fume Hood prep3->handle1 handle2 Ground and Bond Containers During Transfer handle1->handle2 handle3 Keep Away from Ignition Sources handle2->handle3 handle4 Keep Container Tightly Closed handle3->handle4 store1 Store in a Cool, Dry, Well-Ventilated Area handle4->store1 dispose1 Collect Waste in Labeled, Sealed Container handle4->dispose1 store2 Store in Flammable Liquid Cabinet store1->store2 store3 Segregate from Incompatibles store2->store3 dispose2 Dispose as Hazardous Waste dispose1->dispose2

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow This compound Spill Response cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs small1 Alert Others in the Area spill->small1 Small Spill large1 Evacuate Immediate Area spill->large1 Large Spill small2 Eliminate Ignition Sources small1->small2 small3 Don PPE small2->small3 small4 Contain with Inert Absorbent small3->small4 small5 Collect Waste for Disposal small4->small5 small6 Clean Spill Area small5->small6 large2 Activate Fire Alarm large1->large2 large3 Contact Emergency Services large2->large3 large4 Provide SDS to Responders large3->large4

Caption: Emergency response protocol for a this compound spill.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethylcyclohexanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is the reduction of 2,6-Dimethylcyclohexanone (B152311). This transformation can be achieved using various reducing agents, with the choice of agent and reaction conditions influencing the yield and stereoselectivity of the product. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another viable method.

Q2: What factors influence the yield and stereoisomeric ratio of this compound?

Several factors can significantly impact the outcome of the synthesis:

  • Choice of Reducing Agent: Different reducing agents exhibit varying degrees of stereoselectivity. For instance, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in methanol (B129727) has been shown to unexpectedly favor the formation of the axial alcohol.

  • Solvent: The solvent can influence the reactivity of the reducing agent and the stereochemical course of the reaction.

  • Temperature: Reaction temperature can affect the rate of reaction and the selectivity. Lower temperatures often lead to higher selectivity.

  • Purity of Starting Material: The purity of the 2,6-Dimethylcyclohexanone starting material is crucial. Impurities can lead to side reactions and lower yields.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the chosen reducing agent.

  • Degradation of Product during Work-up: The product may be sensitive to the work-up conditions, such as acidic or basic washes.

  • Side Reactions: Formation of byproducts can reduce the yield of the desired product.

Suggested Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

  • Optimize Reaction Conditions: Refer to the data table below for recommended conditions with different reducing agents. Consider adjusting the temperature or reaction time.

  • Careful Work-up: Ensure that the work-up procedure is appropriate for the product. Neutralize any acidic or basic solutions promptly.

  • Purification: Use an appropriate purification method, such as column chromatography, to isolate the desired product from byproducts.

Problem 2: Unexpected Stereoisomer Ratio

Possible Causes:

  • Incorrect Reducing Agent or Solvent: The stereochemical outcome is highly dependent on the combination of the reducing agent and solvent.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thus affecting the isomer ratio.

  • Isomerization: The starting material or product may isomerize under the reaction conditions.

Suggested Solutions:

  • Verify Reagents and Conditions: Double-check that the correct reducing agent and a dry, appropriate solvent were used.

  • Control Temperature: Maintain a consistent and appropriate temperature throughout the reaction. For higher selectivity, running the reaction at a lower temperature is often beneficial.

  • Consult Literature: Refer to literature reports for specific conditions known to favor the desired stereoisomer. The table below summarizes some reported outcomes.

Data Presentation

Table 1: Influence of Reducing Agent and Solvent on the Diastereomeric Ratio of this compound from the Reduction of cis-2,6-Dimethylcyclohexanone

Reducing AgentSolventcis:trans Ratio of ProductReference
NaBH₄MethanolPredominantly axial alcohol[1]
NaBH₄2-Propanol62:38[1]
LiAlH₄Diethyl Ether-[1]

Note: The exact ratios can vary based on specific reaction conditions and the purity of the starting material.

Experimental Protocols

Protocol 1: Reduction of 2,6-Dimethylcyclohexanone with Sodium Borohydride

  • Dissolve the Ketone: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylcyclohexanone (1.0 eq) in methanol (10 mL per 0.5 g of ketone).[2]

  • Cool the Solution: Place the flask in an ice bath to cool the solution to 0°C.

  • Add Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Reaction: Continue stirring the reaction mixture at 0°C and monitor the progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the Reaction: Slowly add deionized water to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Ketone in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir and Monitor (TLC/GC) add_nabh4->stir quench Quench with Water stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_node Pure this compound purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Product incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn suboptimal_cond Suboptimal Conditions low_yield->suboptimal_cond degradation Product Degradation low_yield->degradation side_reactions Side Reactions low_yield->side_reactions monitor_rxn Monitor Progress (TLC/GC) incomplete_rxn->monitor_rxn optimize_cond Optimize Conditions (Temp, Time, Solvent) suboptimal_cond->optimize_cond careful_workup Careful Work-up degradation->careful_workup purify_product Purify Product side_reactions->purify_product

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Separation of 2,6-Dimethylcyclohexanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 2,6-Dimethylcyclohexanol diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers so challenging?

A1: The primary challenge lies in the subtle structural differences between the cis and trans diastereomers of this compound. These isomers often exhibit very similar physicochemical properties, such as polarity and boiling point, which makes their separation by standard chromatographic or crystallization techniques difficult.[1] In many cases, this results in co-elution in chromatography or co-crystallization.

Q2: What are the common methods used for separating this compound diastereomers?

A2: The most common methods employed for the separation of this compound diastereomers include:

  • Gas Chromatography (GC): Often the method of choice for analyzing volatile compounds like dimethylcyclohexanols.

  • High-Performance Liquid Chromatography (HPLC): Can be effective, particularly with specialized columns and optimized mobile phases.

  • Fractional Crystallization: A classical method that can be effective if there is a significant difference in the solubility of the diastereomers in a particular solvent.

  • Derivatization: Chemical modification of the alcohol group to form derivatives that may be more easily separated by chromatography.

Q3: How can I confirm the identity of the separated diastereomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and conformational analysis of this compound diastereomers.[2] Specifically, 13C NMR chemical shifts can be used to distinguish between the different isomers. Mass spectrometry (MS), often coupled with GC (GC-MS), can also aid in identification based on fragmentation patterns.

Troubleshooting Guides

Chromatographic Methods (GC & HPLC)

Problem 1: Poor resolution or co-elution of diastereomer peaks.

  • Possible Cause: The stationary phase of the column is not providing sufficient selectivity for the isomers.

  • Solution:

    • GC: For dimethylcyclohexanols, packed columns with phases like Apiezon on Chromosorb have been used.[2] Consider using a more polar capillary column to enhance separation based on subtle polarity differences.

    • HPLC: Screen a variety of achiral columns with different stationary phases (e.g., C18, phenyl, cyano). Sometimes a chiral stationary phase can also provide the necessary selectivity for diastereomer separation.

  • Possible Cause: The mobile phase (for HPLC) or temperature program (for GC) is not optimized.

  • Solution:

    • HPLC: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of a non-polar solvent (e.g., hexane) to a polar modifier (e.g., isopropanol (B130326) or ethanol). For reversed-phase, alter the ratio of water to an organic solvent like acetonitrile (B52724) or methanol.

    • GC: Optimize the temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.

Problem 2: Peak tailing.

  • Possible Cause: Active sites on the column or in the injector are interacting with the hydroxyl group of the alcohol.

  • Solution:

    • Use a highly deactivated (end-capped) column.

    • Derivatize the alcohol to a less polar functional group (e.g., a silyl (B83357) ether) to reduce interactions with active sites. This is a common strategy in GC analysis of alcohols.[3][4]

Crystallization

Problem: No crystals are forming, or the yield is very low.

  • Possible Cause: The diastereomers have similar solubilities in the chosen solvent, or the solution is not sufficiently supersaturated.

  • Solution:

    • Conduct a thorough solvent screen using a range of solvents with different polarities. The ideal solvent will have a significant difference in solubility for the two diastereomers at a given temperature.

    • Try a mixed solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) to fine-tune the solubility.

    • Concentrate the solution to increase supersaturation.

    • If no crystals form, try scratching the inside of the flask or adding a seed crystal of the desired isomer.[5]

Problem: The purity of the crystallized diastereomer is low.

  • Possible Cause: The undesired diastereomer is co-crystallizing with the desired one.

  • Solution:

    • Recrystallize the obtained solid. Multiple recrystallizations may be necessary to achieve high purity.

    • Slow down the cooling rate. Rapid cooling can trap impurities within the crystal lattice.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method Development

This protocol provides a starting point for developing a GC method for the separation of this compound diastereomers.

  • Sample Preparation: Dilute the diastereomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100-500 µg/mL.

  • GC System and Conditions:

    • Injector: Split/splitless injector at 250°C. Use a split ratio of 50:1 for initial screening.

    • Column: Start with a mid-polarity column, such as one with a 50% phenyl polysiloxane stationary phase. A packed column with Apiezon L on Chromosorb W has also been reported for the separation of dimethylcyclohexanols.[2][6]

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.

    • Oven Program:

      • Initial Temperature: 70°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold at 150°C for 5 minutes.

  • Analysis and Optimization:

    • Inject the sample and analyze the chromatogram for peak separation.

    • If co-elution occurs, try a slower temperature ramp (e.g., 2-3°C/min).

    • If resolution is still poor, consider derivatization of the alcohol group.

Protocol 2: Derivatization for GC Analysis (Silylation)

This protocol describes the silylation of the hydroxyl group to form a more volatile and less polar trimethylsilyl (B98337) (TMS) ether, which can improve chromatographic separation.[7]

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Anhydrous pyridine (B92270) or other suitable aprotic solvent.

  • Procedure:

    • In a clean, dry vial, dissolve approximately 1-5 mg of the this compound diastereomer mixture in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

  • GC Analysis:

    • Inject 1 µL of the derivatized sample into the GC using the method described in Protocol 1. The retention times of the TMS-ethers should be different from the underivatized alcohols.

Protocol 3: Fractional Crystallization Method Development

This protocol outlines a systematic approach to developing a fractional crystallization method.

  • Solvent Screening:

    • In small vials, test the solubility of the diastereomeric mixture in a variety of solvents at room temperature and at elevated temperatures. Solvents to consider include hexane, heptane, toluene, ethyl acetate, and mixtures thereof.

    • The ideal solvent will show a significant difference in solubility for the two diastereomers.

  • Crystallization Procedure:

    • Dissolve the diastereomeric mixture in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4°C).

    • If crystals form, collect them by vacuum filtration and wash with a small amount of the cold solvent.

  • Analysis and Optimization:

    • Analyze the purity of the crystals and the mother liquor by GC or NMR.

    • If the purity is low, recrystallize the solid.

    • If the yield is low, try to recover more material from the mother liquor by evaporating some of the solvent and cooling again.

Data Presentation

Table 1: Representative GC Retention Times for Dimethylcyclohexanol Isomers

Isomer ConfigurationRelative Retention Time (Apiezon on Chromosorb column)[2]
cis-1,2-dimethylcyclohexanol1.00
trans-1,2-dimethylcyclohexanol1.11
cis-1,3-dimethylcyclohexanol1.03
trans-1,3-dimethylcyclohexanol1.14
cis-1,4-dimethylcyclohexanol1.04
trans-1,4-dimethylcyclohexanol1.17
2,6-dimethylcyclohexanols (Data not explicitly provided for all isomers)

Note: This table provides relative retention times for various dimethylcyclohexanol isomers from a published study.[2] Specific retention times for this compound diastereomers will depend on the exact GC conditions and column used. This data serves as a reference for the expected elution behavior of similar compounds.

Table 2: 13C NMR Chemical Shifts (ppm) for selected this compound Isomers [2]

CarbonIsomer 1 (e.g., trans)Isomer 2 (e.g., cis)
C171.567.0
C235.832.5
C334.230.1
C425.921.8
C534.230.1
C635.832.5
CH3 at C218.116.5
CH3 at C618.116.5

Note: The chemical shift values are representative and can vary slightly based on the solvent and experimental conditions. This table illustrates the significant differences in chemical shifts that allow for the identification of the separated diastereomers by 13C NMR.[2]

Visualizations

GC_Troubleshooting_Workflow cluster_method_optimization Method Optimization start Poor Resolution or Co-elution in GC optimize_temp Optimize Temperature Program (e.g., slower ramp rate) start->optimize_temp check_resolution Resolution Improved? optimize_temp->check_resolution Analyze change_column Change GC Column (e.g., different polarity) change_column->check_resolution derivatize Derivatize the Alcohol Group (e.g., Silylation) derivatize->check_resolution check_resolution->change_column No check_resolution->derivatize Still No end_success Separation Successful check_resolution->end_success Yes end_further_opt Further Optimization Needed check_resolution->end_further_opt Persistent Issue

Caption: Troubleshooting workflow for poor GC resolution.

Crystallization_Workflow start Start: Diastereomer Mixture solvent_screen 1. Solvent Screening start->solvent_screen dissolution 2. Dissolve in Minimal Hot Solvent solvent_screen->dissolution cooling 3. Slow Cooling dissolution->cooling crystal_check Crystals Formed? cooling->crystal_check filtration 4. Vacuum Filtration crystal_check->filtration Yes troubleshoot Troubleshoot Nucleation (Scratch/Seed) crystal_check->troubleshoot No analysis 5. Analyze Purity (GC/NMR) filtration->analysis purity_check Purity Acceptable? analysis->purity_check end_product Pure Diastereomer purity_check->end_product Yes recrystallize Recrystallize purity_check->recrystallize No recrystallize->dissolution troubleshoot->cooling

Caption: Workflow for fractional crystallization.

References

Technical Support Center: Optimizing GC-MS Parameters for 2,6-Dimethylcyclohexanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of 2,6-Dimethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the GC-MS analysis of this compound?

A1: The primary challenges in the GC-MS analysis of this compound, a cyclic alcohol, include:

  • Peak Tailing: Due to the polar hydroxyl group, this compound can interact with active sites in the GC system, leading to asymmetrical peak shapes.[1]

  • Isomer Separation: this compound has several stereoisomers, and achieving baseline separation of these can be challenging depending on the analytical goal.[2]

  • Thermal Decomposition: Alcohols can be susceptible to dehydration (loss of a water molecule) at high temperatures in the GC inlet, leading to the formation of corresponding alkenes and inaccurate quantification.

Q2: What type of GC column is recommended for this compound analysis?

A2: A mid-polarity column is often a good starting point. For separating alcohol isomers that differ in their hydrogen bonding capacity, a polyethylene (B3416737) glycol (PEG) type phase (e.g., WAX column) is often suitable. However, for general analysis, a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms) is a robust choice that provides good inertness and resolution for a wide range of compounds, including alcohols.[3] Using a highly inert column is crucial to minimize peak tailing.

Q3: What is the expected molecular ion peak for this compound in the mass spectrum?

A3: The molecular formula for this compound is C8H16O, with a molecular weight of approximately 128.21 g/mol .[4] In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) is often weak or absent for alcohols. You may observe a prominent peak at m/z [M-18], corresponding to the loss of a water molecule. Other characteristic fragments for cyclic alcohols may also be present.[5]

Q4: When should I consider derivatization for this compound analysis?

A4: Derivatization should be considered when you encounter issues with peak shape, thermal stability, or sensitivity. Silylation, for example, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[6][7] This process increases the volatility and thermal stability of the analyte, leading to sharper peaks and improved chromatographic performance.[6][8]

Troubleshooting Guide

This guide addresses common problems encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing Peaks)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

  • Answer: Peak tailing for polar compounds like alcohols is a common issue. Here’s a systematic approach to troubleshoot it:

    • Active Sites: The polar hydroxyl group of this compound can interact with active sites in the injector, column, or detector.[1]

      • Solution: Use a deactivated inlet liner and a highly inert GC column. If you suspect column activity, conditioning the column at a high temperature (within its specified limits) may help. In some cases, column replacement might be necessary.[5]

    • Improper Column Installation: A poor column cut or incorrect installation can create dead volume, leading to peak tailing.

      • Solution: Ensure the column is cut cleanly and squarely. Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[5]

    • Contamination: Contaminants in the GC system can introduce active sites.

      • Solution: Bake out the column at a high temperature to remove contaminants. If tailing persists, trimming the first few centimeters of the column can remove non-volatile residues. Regularly replace the septum and liner.[1]

Problem 2: Low or No Analyte Signal

  • Question: I am injecting my this compound sample, but I am seeing a very low signal or no peak at all. What could be the issue?

  • Answer: A low or absent signal can be due to several factors:

    • Dehydration in the Injector: Alcohols can undergo dehydration at high injector temperatures.

      • Solution: Lower the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and preventing degradation.

    • Column Activity: Active sites can irreversibly adsorb the analyte.

      • Solution: Use a highly inert GC column. Consider derivatizing the sample to reduce its polarity.[6]

    • System Leaks: Leaks in the injection port or column connections can lead to sample loss.

      • Solution: Perform a leak check of the system.

Problem 3: Poor Resolution of Isomers

  • Question: I am trying to separate the isomers of this compound, but they are co-eluting. How can I improve the separation?

  • Answer: Improving the resolution of isomers often requires careful optimization of chromatographic conditions:

    • Column Selection: The choice of stationary phase is critical for selectivity.[3]

      • Solution: For separating isomers, a more polar column, such as a WAX column, may provide better selectivity. Alternatively, a longer column or a column with a smaller internal diameter can increase efficiency and improve resolution.[9]

    • Temperature Program: The oven temperature program significantly impacts separation.

      • Solution: A slower temperature ramp rate can improve the separation of closely eluting compounds. Experiment with different initial temperatures and ramp rates to optimize the separation.

    • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

      • Solution: Ensure the carrier gas flow rate is optimized for your column dimensions.

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterRecommended SettingPurpose
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)Provides good inertness and general-purpose separation.
Carrier GasHelium at a constant flow of 1 mL/minInert carrier gas for MS compatibility.
Inlet Temperature200-250 °COptimize to prevent both analyte degradation and condensation.
Injection ModeSplit (e.g., 50:1) or SplitlessSplit for higher concentrations, splitless for trace analysis.
Injection Volume1 µLStandard injection volume.
Oven Temperature ProgramInitial: 60°C, hold 2 min; Ramp: 10°C/min to 240°C, hold 5 minThis is a starting point; optimize for isomer separation.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Mass Rangem/z 40-300To detect the molecular ion and characteristic fragments.
Ion Source Temperature230 °CStandard source temperature.
Transfer Line Temperature250 °CShould be high enough to prevent analyte condensation.

Note: These are starting parameters and should be optimized for your specific instrument and application.

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound

  • Sample Preparation: Dissolve the this compound standard or sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • GC-MS System Setup: Set up the GC-MS instrument according to the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode over the specified mass range.

  • Data Analysis: Integrate the peak corresponding to this compound and analyze the mass spectrum to confirm its identity.

Protocol 2: Silylation Derivatization of this compound for GC-MS Analysis

This protocol enhances the volatility and thermal stability of this compound, which can lead to improved peak shape and sensitivity.[6][8]

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen, as water interferes with the silylation reaction.[6]

  • Reagent Addition: To the dried sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes to ensure complete derivatization.[10]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system using the parameters from Table 1. The retention time of the derivatized product will be different from the underivatized alcohol.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Derivatization Optional: Silylation Derivatization Dissolution->Derivatization Injection Inject 1 µL into GC Dissolution->Injection Derivatization->Injection Separation Separation on GC Column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Acquisition Data Acquisition (Chromatogram & Spectra) Detection->Acquisition Processing Peak Integration & Library Search Acquisition->Processing Quantification Quantification Processing->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting_PeakTailing Troubleshooting Peak Tailing for Alcohols cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing Cause1 Active Sites in System Problem->Cause1 Cause2 Improper Column Installation Problem->Cause2 Cause3 System Contamination Problem->Cause3 Solution1 Use Inert Liner & Column Consider Derivatization Cause1->Solution1 Solution2 Recut and Reinstall Column Cause2->Solution2 Solution3 Bakeout/Trim Column Replace Septum/Liner Cause3->Solution3

Caption: Logical guide for troubleshooting peak tailing issues.

References

Technical Support Center: Preventing Isomerization in 2,6-Dimethylcyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent isomerization during chemical reactions involving 2,6-dimethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomerization observed in this compound reactions?

A1: In reactions with this compound, two main types of isomerization-related issues can arise. The first is the epimerization at the C1 (hydroxyl-bearing) or C2/C6 carbons, which changes the stereochemistry of the molecule. The second involves the formation of constitutional isomers, particularly during elimination reactions like dehydration, where carbocation rearrangements can lead to a mixture of different alkene products.

Q2: Why is preventing isomerization important?

A2: The stereochemistry of a molecule is crucial for its biological activity and physical properties. In drug development, different stereoisomers can have vastly different pharmacological effects, with one isomer being therapeutic while another might be inactive or even toxic. Therefore, controlling the stereochemical outcome of a reaction is critical for synthesizing the desired, pure compound.

Q3: What general strategies can be employed to minimize isomerization?

A3: To minimize isomerization, it is generally advisable to use mild reaction conditions. This includes using lower temperatures, choosing selective and non-acidic reagents, and minimizing reaction times. For instance, using a non-coordinating base in an anhydrous solvent can prevent side reactions that might be catalyzed by acid or water.

Q4: How can I identify and quantify the different isomers of this compound and its reaction products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile isomers based on their retention times and mass fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable, as the chemical shifts and coupling constants of protons, particularly the one attached to the hydroxyl-bearing carbon, can differentiate between cis and trans isomers.[1][2]

Troubleshooting Guides for Specific Reactions

Oxidation of this compound to 2,6-Dimethylcyclohexanone

Problem: My oxidation reaction is leading to epimerization at the alpha-carbon or other side reactions, resulting in a mixture of diastereomers of the ketone or other byproducts.

Troubleshooting Steps & Solutions:

  • Reagent Choice: Harsh, acidic oxidizing agents like chromic acid (Jones reagent) can sometimes lead to side reactions, including epimerization of the adjacent chiral centers, especially if the reaction is heated or prolonged.[3][4]

    • Solution: Employ a milder, non-acidic oxidizing agent. The Swern oxidation, which is carried out at low temperatures (-78 °C), is an excellent choice for preventing epimerization and other side reactions.[5]

  • Reaction Temperature: Elevated temperatures can provide the energy for undesirable side reactions.

    • Solution: Maintain a low and controlled temperature throughout the reaction. For Swern oxidation, a dry ice/acetone bath is essential.

  • Base Selection (for Swern Oxidation): The choice of base can be critical. While triethylamine (B128534) is commonly used, it can sometimes cause epimerization of α-protons to the newly formed carbonyl.

    • Solution: If epimerization is observed, switch to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA).

Comparative Data: Oxidation Methods

Oxidation MethodTypical ReagentsTemperature (°C)Illustrative Yield of 2,6-Dimethylcyclohexanone (%)Illustrative Purity (Isomeric Excess %)
Jones OxidationCrO₃, H₂SO₄, Acetone0 - 258590
Swern Oxidation (COCl)₂, DMSO, Et₃N -78 >95 >99

Note: The data in this table is illustrative and intended to demonstrate the general trend of higher selectivity with milder reaction conditions.

Experimental Protocol: Swern Oxidation of this compound

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C.

  • Activation of DMSO: A solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of this compound (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 30-45 minutes.

  • Addition of Base: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture at -78 °C.

  • Warm-up and Quench: The reaction mixture is allowed to warm to room temperature. Water is then added to quench the reaction.

  • Work-up: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,6-dimethylcyclohexanone.

  • Purification: The crude product can be purified by flash chromatography on silica (B1680970) gel.

Workflow for Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Prepare anhydrous DCM, oxalyl chloride, DMSO, Et3N, and This compound start->reagents cool Cool oxalyl chloride in DCM to -78°C reagents->cool add_dmso Add DMSO dropwise at -78°C cool->add_dmso add_alcohol Add this compound dropwise at -78°C add_dmso->add_alcohol add_base Add triethylamine dropwise at -78°C add_alcohol->add_base warm_quench Warm to RT and quench with water add_base->warm_quench extract Extract with DCM, wash with brine warm_quench->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify by flash chromatography dry->purify end Pure 2,6-dimethylcyclohexanone purify->end

Caption: Experimental workflow for the Swern oxidation of this compound.

Etherification of this compound (Williamson Ether Synthesis)

Problem: My Williamson ether synthesis has a low yield of the desired ether and a high yield of an alkene byproduct.

Troubleshooting Steps & Solutions:

  • Competition between SN2 and E2 Reactions: The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway. The alkoxide of this compound is a sterically hindered and strong base, which can favor elimination, especially with secondary or tertiary alkyl halides.[6][7]

    • Solution: To favor the SN2 reaction, use a primary alkyl halide or a methyl halide.[7] Avoid using secondary or tertiary alkyl halides. If the desired ether has a secondary or tertiary alkyl group, the synthetic strategy should be reversed, using the corresponding alkoxide and 2,6-dimethylcyclohexyl halide (though this is a less common starting material).

  • Steric Hindrance: The bulky nature of the 2,6-dimethylcyclohexoxide can sterically hinder the SN2 attack.

    • Solution: While you cannot change the structure of the alkoxide, using a less sterically hindered primary alkyl halide will maximize the chances of a successful SN2 reaction.

  • Reaction Temperature: Higher temperatures favor the E2 elimination over the SN2 substitution.[8]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times at elevated temperatures.

Comparative Data: SN2 vs. E2 Competition

Alkyl HalideTypeIllustrative Ether (SN2) Yield (%)Illustrative Alkene (E2) Yield (%)
Methyl Iodide Methyl >90 <5
Ethyl Bromide Primary 80-90 10-20
Isopropyl Bromide Secondary 20-3070-80
tert-Butyl Bromide Tertiary <5>95

Note: The data in this table is illustrative and based on general principles of SN2 and E2 reactions with a sterically hindered alkoxide.

Experimental Protocol: Williamson Ether Synthesis with this compound

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is treated with sodium hydride (NaH) (1.1 equivalents) at 0 °C. The mixture is stirred until hydrogen evolution ceases.

  • Addition of Alkyl Halide: The primary alkyl halide (e.g., methyl iodide, 1.2 equivalents) is added dropwise to the alkoxide solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quench and Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude ether is purified by flash chromatography on silica gel.

Logical Relationship in Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_pathways Reaction Pathways start Start with this compound and an Alkyl Halide alkoxide Form 2,6-Dimethylcyclohexoxide (Hindered Base/Nucleophile) start->alkoxide alkyl_halide Choose Alkyl Halide start->alkyl_halide sn2 SN2 Pathway Favored alkoxide->sn2 e2 E2 Pathway Favored alkoxide->e2 primary_halide Primary or Methyl Halide alkyl_halide->primary_halide Sterically Unhindered secondary_tertiary_halide Secondary or Tertiary Halide alkyl_halide->secondary_tertiary_halide Sterically Hindered primary_halide->sn2 secondary_tertiary_halide->e2 ether Desired Ether Product sn2->ether alkene Alkene Byproduct e2->alkene

Caption: Logical workflow for choosing reagents to favor ether formation in the Williamson ether synthesis.

Dehydration of this compound to Alkenes

Problem: My dehydration reaction is producing a complex mixture of alkene isomers, and I want to control the product distribution.

Troubleshooting Steps & Solutions:

  • Carbocation Rearrangements: Acid-catalyzed dehydration of alcohols proceeds through a carbocation intermediate. For this compound, the initial secondary carbocation can undergo hydride and methyl shifts to form more stable tertiary carbocations, leading to a mixture of alkene products (e.g., 1,2-dimethylcyclohexene, 2,6-dimethylcyclohexene, and others).

    • Solution: To minimize rearrangements and favor the Zaitsev product (the most substituted alkene), use a milder dehydrating agent and lower temperatures. Phosphoric acid is generally less prone to causing rearrangements than sulfuric acid.[9] Alternatively, consider a non-acidic dehydration method, such as the Martin sulfurane dehydration or the Grieco elimination.

  • Reaction Conditions: The product distribution can be highly dependent on the reaction temperature and time. At higher temperatures and longer reaction times, the reaction approaches thermodynamic equilibrium, which may not favor the desired kinetic product.

    • Solution: Carefully control the reaction temperature and monitor the reaction progress to stop it once the desired product is formed, before significant isomerization to more stable but undesired alkenes occurs.

Comparative Data: Dehydration Product Distribution

Dehydrating AgentTemperature (°C)Illustrative Major ProductIllustrative Product Ratio (Major:Other)
H₃PO₄ (85%) 150 1,2-Dimethylcyclohexene 70:30
H₂SO₄ (conc.)150Mixture of isomers50:50
POCl₃, Pyridine0 - 252,6-Dimethylcyclohexene (anti-Zaitsev)Varies with stereoisomer

Note: The data in this table is illustrative and highlights the influence of the dehydrating agent on the product distribution.

Experimental Protocol: Controlled Dehydration of this compound

  • Setup: A mixture of this compound (1.0 equivalent) and 85% phosphoric acid (0.5 equivalents) is placed in a distillation apparatus.

  • Reaction and Distillation: The mixture is heated gently. The alkene products, being more volatile than the alcohol, will distill as they are formed. The distillation temperature should be kept below 120 °C to minimize charring and side reactions.

  • Work-up: The distillate is collected in an ice-cooled receiver. The collected liquid is washed with a saturated sodium bicarbonate solution to neutralize any acidic residue, then with water, and finally with brine.

  • Drying and Purification: The organic layer is dried over anhydrous calcium chloride and then purified by fractional distillation to separate the different alkene isomers if desired.

Reaction Pathway for Dehydration

Dehydration_Pathway cluster_rearrangement Carbocation Rearrangements cluster_products Alkene Products start This compound protonation Protonation of -OH by H+ start->protonation water_loss Loss of H2O protonation->water_loss secondary_carbocation Secondary Carbocation water_loss->secondary_carbocation hydride_shift Hydride Shift secondary_carbocation->hydride_shift methyl_shift Methyl Shift secondary_carbocation->methyl_shift alkene1 2,6-Dimethylcyclohexene secondary_carbocation->alkene1 Deprotonation tertiary_carbocation1 Tertiary Carbocation 1 hydride_shift->tertiary_carbocation1 alkene2 1,2-Dimethylcyclohexene tertiary_carbocation1->alkene2 Deprotonation tertiary_carbocation2 Tertiary Carbocation 2 methyl_shift->tertiary_carbocation2 alkene3 Other Isomers tertiary_carbocation2->alkene3 Deprotonation

Caption: Potential reaction pathways in the acid-catalyzed dehydration of this compound.

Analytical Methods for Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for Separation and Identification:

  • Column Selection: A polar capillary column (e.g., with a polyethylene (B3416737) glycol stationary phase) is often effective for separating isomers with small differences in polarity, such as cis- and trans-2,6-dimethylcyclohexanol.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min). This temperature gradient will help separate isomers with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the expected products.

  • Data Analysis: Identify the isomers based on their retention times and compare their mass spectra to a library database for confirmation. Quantification can be achieved by integrating the peak areas of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Spectroscopic Features for Isomer Differentiation:

  • ¹H NMR:

    • Chemical Shift: The chemical shift of the proton on the carbon bearing the hydroxyl group (H-1) is a key indicator. In the cis isomer, this proton is axial and typically appears at a higher field (more shielded) compared to the equatorial proton in the trans isomer.

    • Coupling Constants (J-values): The coupling constant between H-1 and the adjacent protons at C-2 and C-6 can distinguish between cis and trans isomers. An axial-axial coupling (J_ax-ax) is typically larger (8-12 Hz) than an axial-equatorial (J_ax-eq) or equatorial-equatorial (J_eq-eq) coupling (2-5 Hz).[10][11]

  • ¹³C NMR:

    • The chemical shifts of the carbon atoms in the cyclohexane (B81311) ring will differ between the cis and trans isomers due to different steric environments. These differences can be predicted and compared to experimental data for structure confirmation.

References

troubleshooting poor resolution in chiral HPLC of 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor resolution in the chiral High-Performance Liquid Chromatography (HPLC) of 2,6-Dimethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no separation of this compound enantiomers?

A1: Poor or no separation of enantiomers is a common issue in chiral chromatography. The primary reason is often an inadequate combination of the chiral stationary phase (CSP) and the mobile phase, which fails to create a sufficient energy difference between the transient diastereomeric complexes formed by the enantiomers and the CSP. For a small cyclic alcohol like this compound, the choice of CSP and the composition of the mobile phase are the most critical factors influencing resolution.

Q2: What type of chiral stationary phase (CSP) is recommended for the separation of this compound?

A2: For the chiral separation of small, cyclic alcohols such as this compound and its analogs (e.g., menthol), polysaccharide-based CSPs are highly recommended.[1] Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are excellent starting points.[2][3] These phases have demonstrated broad applicability for such compounds.[3]

Q3: What is a typical starting mobile phase for the chiral HPLC of this compound?

A3: A normal-phase mobile system is generally the most effective for the chiral separation of small alcohols. A common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier, such as 2-propanol (IPA) or ethanol (B145695). A typical initial mobile phase composition to screen for separation would be in the range of 99:1 to 90:10 (n-hexane:alcohol modifier, v/v).

Q4: How does the alcohol modifier in the mobile phase affect the separation?

A4: The type and concentration of the alcohol modifier are critical for achieving optimal resolution. Different alcohols (e.g., 2-propanol vs. ethanol) can lead to significant changes in selectivity and even reversal of the elution order.[4] The concentration of the alcohol modifier affects the retention time and resolution; a higher concentration generally leads to shorter retention times but may decrease resolution if not optimized.

Q5: My peaks are tailing. What are the common causes and solutions?

A5: Peak tailing in normal-phase chiral HPLC of alcohols can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can interact with the hydroxyl group of this compound, leading to tailing. Adding a small amount of a competing agent, such as diethylamine (B46881) (DEA) at a very low concentration (e.g., 0.1%), to the mobile phase can help to block these active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion. Try reducing the sample concentration or injection volume.

  • Column Contamination: The column or guard column may be contaminated. Flushing the column with a strong solvent (if compatible with the CSP) or replacing the guard column can resolve this issue.

Troubleshooting Guide: Poor Resolution

If you are experiencing co-elution or poor resolution of your this compound enantiomers, follow this systematic troubleshooting guide.

Parameter Optimization Summary

The following table summarizes the effects of key chromatographic parameters on the separation of this compound enantiomers.

ParameterChangeEffect on Retention TimeEffect on ResolutionTypical Starting Range
% Alcohol Modifier IncreaseDecreaseCompound Dependent1% - 10%
DecreaseIncreaseCompound Dependent
Alcohol Modifier Type Change (e.g., IPA to EtOH)VariesCan Drastically ChangeIPA, EtOH, n-Propanol
Flow Rate IncreaseDecreaseDecrease0.5 - 1.5 mL/min
DecreaseIncreaseIncrease
Temperature IncreaseDecreaseGenerally Decreases10°C - 40°C
DecreaseIncreaseGenerally Increases

Experimental Protocols

Below is a generalized experimental protocol for the chiral HPLC separation of this compound. This should be used as a starting point for method development and optimization.

Objective: To achieve baseline separation of this compound enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis or Refractive Index (RI) Detector (as this compound has a weak chromophore)

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Racemic this compound standard

Sample Preparation:

  • Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

Initial Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: RI or UV at a low wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

Method Development and Optimization Workflow:

  • Initial Screening:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved (this may take 30-60 minutes).

    • Inject the racemic standard and observe the chromatogram.

    • If no separation is observed, proceed to the mobile phase optimization.

  • Mobile Phase Optimization:

    • Modifier Concentration: Systematically vary the percentage of 2-propanol in the mobile phase (e.g., 2%, 5%, 10%).

    • Modifier Type: If resolution is still poor, switch the alcohol modifier to ethanol and repeat the concentration screening.

  • Flow Rate Optimization:

    • Once partial separation is achieved, try decreasing the flow rate (e.g., to 0.8 mL/min, then 0.5 mL/min) to see if resolution improves. Chiral separations often benefit from lower flow rates.

  • Temperature Optimization:

    • Investigate the effect of column temperature. Lower temperatures often enhance chiral recognition. Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

Visualizations

The following diagrams illustrate the troubleshooting workflow and the logical relationships in method development for the chiral HPLC of this compound.

TroubleshootingWorkflow start Start: Poor or No Resolution check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp optimize_mp Optimize Mobile Phase (% and type of alcohol modifier) check_csp->optimize_mp Yes fail Consider Different CSP check_csp->fail No optimize_flow Optimize Flow Rate (Typically decrease) optimize_mp->optimize_flow optimize_temp Optimize Temperature (Typically decrease) optimize_flow->optimize_temp check_peaks Assess Peak Shape (Tailing or Fronting?) optimize_temp->check_peaks troubleshoot_peaks Troubleshoot Peak Shape (Additives, sample concentration) check_peaks->troubleshoot_peaks Problematic success Resolution Achieved check_peaks->success Acceptable troubleshoot_peaks->optimize_mp

Troubleshooting workflow for poor resolution.

LogicalRelationships cluster_params Key Parameters cluster_outcomes Observed Outcomes CSP Chiral Stationary Phase (Polysaccharide) Resolution Resolution (Rs) CSP->Resolution Primary Effect MobilePhase Mobile Phase (Hexane/Alcohol) MobilePhase->Resolution Retention Retention Time (tR) MobilePhase->Retention PeakShape Peak Shape MobilePhase->PeakShape via additives FlowRate Flow Rate FlowRate->Resolution FlowRate->Retention Temperature Temperature Temperature->Resolution Temperature->Retention

Logical relationships in method development.

References

Technical Support Center: Grignard Synthesis of 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2,6-dimethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the Grignard synthesis of this compound?

A1: Due to the steric hindrance posed by the two methyl groups adjacent to the carbonyl group in 2,6-dimethylcyclohexanone (B152311), two major side reactions compete with the desired nucleophilic addition:

  • Enolization: The Grignard reagent, being a strong base, can abstract an alpha-proton from the ketone to form a magnesium enolate. Upon acidic workup, this enolate is protonated, regenerating the starting material, 2,6-dimethylcyclohexanone.

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a cyclic six-membered transition state. This results in the formation of this compound, but as a mixture of cis and trans isomers, and without the addition of the Grignard's R-group.

Q2: How does the choice of Grignard reagent affect the outcome of the reaction?

A2: The structure of the Grignard reagent plays a critical role. Sterically bulky Grignard reagents are more prone to act as bases, leading to a higher proportion of the enolization byproduct. Reagents with β-hydrogens can lead to the reduction side product. For the synthesis of this compound via the addition of a methyl group, methylmagnesium bromide or methylmagnesium iodide are the reagents of choice as they lack β-hydrogens, thus eliminating the possibility of the reduction side reaction.

Q3: What are the ideal reaction conditions to maximize the yield of the desired tertiary alcohol?

A3: To favor the nucleophilic addition over side reactions, the following conditions are recommended:

  • Low Temperature: Carrying out the reaction at a low temperature (e.g., 0 °C or below) generally favors the addition product.

  • Slow Addition: The slow, dropwise addition of the 2,6-dimethylcyclohexanone solution to the Grignard reagent solution helps to maintain a low concentration of the ketone, which can minimize enolization.

  • Anhydrous Conditions: Strict anhydrous conditions are paramount for any Grignard reaction to prevent the quenching of the Grignard reagent by water.

Q4: My Grignard reaction is not initiating. What are the common causes and solutions?

A4: Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are:

  • Wet Glassware or Solvents: Even trace amounts of water will quench the Grignard reagent. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.

  • Passive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activating the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings can initiate the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Inactive Grignard reagent (quenched by moisture or air).2. Failure of the reaction to initiate.3. Predominance of enolization side reaction.1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.2. Activate magnesium turnings with iodine or 1,2-dibromoethane.3. Perform the reaction at a lower temperature and add the ketone solution slowly to the Grignard reagent.
High percentage of unreacted 2,6-Dimethylcyclohexanone in the product mixture 1. Insufficient Grignard reagent.2. Significant enolization has occurred.1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.2. Lower the reaction temperature and consider using a less sterically hindered Grignard reagent if applicable to the desired product. The use of CeCl₃ as an additive can sometimes favor nucleophilic addition over enolization.
Presence of a significant amount of a reduced product (a different isomer of this compound) The Grignard reagent used contains β-hydrogens (e.g., ethylmagnesium bromide).Use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, for the addition of methyl or phenyl groups, respectively.

Data Presentation

Grignard Reagent R-Group Solvent Temperature (°C) Diastereomeric Ratio (cis:trans) Predominant Attack Reference
CH₃MgBrMethylDiethyl Ether2572:28Axial[1]
C₂H₅MgBrEthylDiethyl Ether2540:60Equatorial[1]
(CH₃)₂CHMgBrIsopropylDiethyl Ether2515:85Equatorial[1]
(CH₃)₃CMgCltert-ButylDiethyl Ether25~0:100Equatorial[1]

Note: "cis" refers to the product where the newly introduced alkyl group and the methyl group at C2 are on the same face of the ring, resulting from axial attack. "trans" refers to the product where the two groups are on opposite faces, resulting from equatorial attack.[1]

Experimental Protocols

Synthesis of Methylmagnesium Bromide (Grignard Reagent)

  • Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and cool under a stream of dry nitrogen.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Addition: Add a solution of bromomethane (B36050) (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromomethane solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing of the ether indicates the initiation of the reaction.

  • Completion: Add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

Grignard Reaction with 2,6-Dimethylcyclohexanone

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition of Ketone: Prepare a solution of 2,6-dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or distillation.

Visualizations

Grignard_Side_Reactions cluster_products Reaction Pathways ketone 2,6-Dimethylcyclohexanone addition_product 2,6-Dimethyl- 1-R-cyclohexanol (Desired Product) ketone->addition_product Nucleophilic Addition enolate Magnesium Enolate ketone->enolate Enolization (Base Abstraction) reduction_product This compound (Reduction Product) ketone->reduction_product Reduction (Hydride Transfer) grignard R-MgX grignard->addition_product grignard->enolate grignard->reduction_product ketone_regenerated 2,6-Dimethylcyclohexanone (Regenerated) enolate->ketone_regenerated Acidic Workup

Caption: Competing reaction pathways in the Grignard synthesis of this compound.

experimental_workflow prep 1. Preparation of Anhydrous Apparatus and Reagents initiation 2. Grignard Reagent Formation: Initiation with Mg and Alkyl Halide prep->initiation formation 3. Grignard Reagent Formation: Completion initiation->formation reaction 4. Reaction with 2,6-Dimethylcyclohexanone (0°C to RT) formation->reaction workup 5. Aqueous Workup (e.g., sat. NH4Cl) reaction->workup purification 6. Extraction, Drying, and Purification workup->purification

Caption: General experimental workflow for the Grignard synthesis of this compound.

troubleshooting_logic rect_node rect_node start Low Yield of Desired Product? check_initiation Did the Grignard reagent form? start->check_initiation check_ketone High amount of unreacted ketone? check_initiation->check_ketone Yes solution_initiation Troubleshoot Initiation: - Dry all equipment/reagents - Activate Mg surface check_initiation->solution_initiation No check_reduction Presence of reduced alcohol? check_ketone->check_reduction No solution_enolization Minimize Enolization: - Lower reaction temperature - Slow addition of ketone - Use excess Grignard check_ketone->solution_enolization Yes solution_reduction Avoid Reduction: - Use Grignard reagent without β-hydrogens check_reduction->solution_reduction Yes

Caption: A logical troubleshooting guide for the Grignard synthesis of this compound.

References

stability issues of 2,6-Dimethylcyclohexanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,6-Dimethylcyclohexanol under acidic conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues of this compound in an acidic environment?

A1: The primary stability issue for this compound under acidic conditions is its susceptibility to acid-catalyzed dehydration.[1][2][3] This is a common reaction for secondary alcohols, leading to the formation of a mixture of alkenes through an elimination reaction.[2][4] The reaction proceeds via a carbocation intermediate, which can also undergo rearrangements to form more stable carbocations, resulting in a variety of degradation products.[5]

Q2: What are the expected degradation products of this compound in the presence of acid?

A2: The acid-catalyzed dehydration of this compound is expected to yield a mixture of isomeric dimethylcyclohexenes. The major products are typically those that are more thermodynamically stable, following Zaitsev's rule, which favors the formation of the most substituted alkene.[6] Potential products include 1,2-dimethylcyclohexene, 2,3-dimethylcyclohexene, and 1,6-dimethylcyclohexene. Rearrangement of the carbocation intermediate could also lead to other isomeric products.[7]

Q3: Which acids are commonly used to study the acidic stability of this compound?

A3: Strong, non-nucleophilic acids are typically used to promote dehydration while minimizing side reactions.[8] Commonly used acids include sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[2][9] It is important to note that concentrated sulfuric acid can cause charring and other side reactions.[9]

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The degradation of this compound and the formation of its alkene products can be effectively monitored using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8][10][11] This technique allows for the separation and quantification of the starting material and the various degradation products. Thin-layer chromatography (TLC) can also be used for a qualitative assessment of the reaction progress.[10]

Troubleshooting Guides

Issue 1: The dehydration reaction is slow or incomplete.

  • Potential Cause: The acidic catalyst is too dilute or the temperature is too low.

    • Troubleshooting Step: Increase the concentration of the acid catalyst. For secondary alcohols, typical reaction temperatures range from 100-140°C.[12] Gently heating the reaction mixture can significantly increase the reaction rate.

  • Potential Cause: Inefficient mixing of the alcohol and the acidic solution.

    • Troubleshooting Step: Ensure vigorous stirring to create a homogenous reaction mixture, especially if there are phase differences.

Issue 2: The reaction mixture has turned dark brown or black (charring).

  • Potential Cause: The use of concentrated sulfuric acid, which is a strong oxidizing agent.[9]

    • Troubleshooting Step: Switch to a less aggressive acid catalyst, such as phosphoric acid.[9] Alternatively, use a lower concentration of sulfuric acid or maintain a lower reaction temperature.

  • Potential Cause: The reaction temperature is too high.

    • Troubleshooting Step: Reduce the reaction temperature and monitor the reaction progress over a longer period.

Issue 3: The product analysis shows a complex mixture of unexpected isomers.

  • Potential Cause: Rearrangement of the carbocation intermediate. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or methyl shift.[5][7]

    • Troubleshooting Step: This is an inherent characteristic of the E1 mechanism for this substrate. To better understand the product distribution, consider performing the reaction at a lower temperature, which may favor the kinetic product over the thermodynamic product. Analysis of the product mixture by GC-MS can help in identifying the different isomers formed.

Quantitative Data

The following table summarizes illustrative quantitative data on the product distribution from the acid-catalyzed dehydration of this compound under different acidic conditions. This data is based on expected outcomes from similar secondary alcohol dehydrations and is intended for comparative purposes.

Acid CatalystConcentrationTemperature (°C)1,2-Dimethylcyclohexene (%)1,6-Dimethylcyclohexene (%)Other Isomers (%)
H₃PO₄85%15075205
H₂SO₄50%12070255
H₂SO₄85%100652015 (includes rearranged products)

Experimental Protocols

Protocol: Forced Acidic Degradation Study of this compound

This protocol outlines a procedure for a forced degradation study to assess the stability of this compound under acidic conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Preparation of Acidic Stress Samples:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl) and 0.1 M sulfuric acid (H₂SO₄), respectively.

    • Prepare a control sample by adding an equal volume of the organic solvent.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Neutralization and Preparation:

    • At each time point, neutralize the withdrawn aliquots of the acidic stress samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

    • Dilute all samples (including the control) with the mobile phase to be used for analysis to a suitable concentration (e.g., 100 µg/mL).

  • Analysis:

    • Analyze the samples using a validated gas chromatography (GC) method with a suitable column for separating the parent compound and its potential degradation products.

    • Quantify the amount of this compound remaining and the percentage of each degradation product formed at each time point by comparing peak areas to the initial (time 0) sample.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation 2_6_DMC This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) 2_6_DMC->Protonated_Alcohol + H+ H+ H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O Alkene_Products Alkene Products (e.g., 1,2-Dimethylcyclohexene) Carbocation->Alkene_Products - H+ H2O H₂O H_plus_out H+

Caption: Acid-catalyzed dehydration mechanism of this compound.

Experimental_Workflow Start Start: Stability Study Prep_Stock Prepare 1 mg/mL Stock Solution of this compound Start->Prep_Stock Prep_Samples Prepare Acidic Stress Samples (HCl, H₂SO₄) and Control Prep_Stock->Prep_Samples Incubate Incubate Samples at 60°C Prep_Samples->Incubate Time_Points Withdraw Aliquots at 0, 2, 4, 8, 24 hours Incubate->Time_Points Neutralize Neutralize Acidic Samples Time_Points->Neutralize Dilute Dilute All Samples for Analysis Neutralize->Dilute Analyze Analyze by GC Dilute->Analyze End End: Evaluate Stability Analyze->End

Caption: Workflow for the forced acidic degradation study.

References

Technical Support Center: Scaling Up Production of 2,6-Dimethylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up production of specific 2,6-Dimethylcyclohexanol isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound at scale?

A1: The two primary scalable methods for synthesizing this compound are the catalytic hydrogenation of 2,6-dimethylphenol (B121312) and the diastereoselective reduction of 2,6-dimethylcyclohexanone (B152311). The choice of method often depends on the desired isomer and the available starting materials.

Q2: How can I control the stereoselectivity to obtain a specific isomer of this compound?

A2: Stereoselectivity is primarily controlled during the reduction of 2,6-dimethylcyclohexanone. The choice of reducing agent and reaction conditions plays a crucial role. For instance, the use of bulky reducing agents tends to favor the formation of the cis-isomer, while less sterically hindered reducing agents may yield a higher proportion of the trans-isomer.[1] Careful optimization of temperature and solvent is also critical for achieving high diastereoselectivity.

Q3: What are the main challenges in purifying this compound isomers at a larger scale?

A3: The primary challenge is the separation of closely related diastereomers (cis and trans isomers), which often have very similar physical properties.[2] At a larger scale, techniques like fractional distillation and preparative chromatography become more complex and costly. Crystallization can be a viable alternative if a suitable solvent system can be identified to selectively crystallize one isomer.[3]

Q4: How can I accurately determine the isomeric ratio of my this compound product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and quantifying the different isomers of this compound.[4][5] By using a suitable capillary column, you can achieve baseline separation of the isomers and determine their relative abundance from the peak areas in the chromatogram.[6]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of 2,6-Dimethylcyclohexanone

Question: My reduction of 2,6-dimethylcyclohexanone is yielding a nearly 1:1 mixture of cis and trans isomers, but I am targeting a high percentage of the cis isomer. What can I do to improve the stereoselectivity?

Answer: Low diastereoselectivity is a common issue when the reducing agent does not have a strong steric bias for attacking one face of the ketone. To favor the cis isomer, you should consider the following:

  • Choice of Reducing Agent: Employ a bulkier reducing agent. For example, substituting Sodium Borohydride (NaBH₄) with Lithium Tri-sec-butylborohydride (L-Selectride) can significantly increase the formation of the cis alcohol due to the steric hindrance of the reducing agent favoring equatorial attack.[7]

  • Reaction Temperature: Lowering the reaction temperature can enhance stereoselectivity. Running the reaction at -78 °C instead of room temperature can provide better kinetic control and favor the formation of the thermodynamically less stable isomer, which in this case can be the cis product depending on the substrate conformation.

  • Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. A systematic screening of ethereal and alcoholic solvents is recommended.

Issue 2: Catalyst Deactivation during Catalytic Hydrogenation of 2,6-Dimethylphenol

Question: During the scale-up of the catalytic hydrogenation of 2,6-dimethylphenol, I am observing a significant drop in the reaction rate and incomplete conversion. How can I address catalyst deactivation?

Answer: Catalyst deactivation in phenol (B47542) hydrogenation can be caused by several factors, especially at a larger scale where heat and mass transfer limitations can be more pronounced.[8][9]

  • Catalyst Poisoning: Ensure the purity of your 2,6-dimethylphenol starting material and hydrogen gas. Sulfur and nitrogen compounds are common poisons for noble metal catalysts like Palladium and Platinum.

  • Carbon Deposition (Coking): Operating at excessively high temperatures can lead to the formation of carbonaceous deposits on the catalyst surface, blocking active sites.[8] Consider optimizing the reaction temperature to the lowest effective level.

  • Sintering: High localized temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.[9] Ensure efficient stirring and heat dissipation in the reactor to avoid hot spots.

  • Leaching: In some cases, the active metal may leach from the support into the reaction medium. Using a more robust catalyst support or optimizing the reaction pH can mitigate this.

Issue 3: Difficulty in Separating cis and trans Isomers by Column Chromatography at Scale

Question: I am struggling to get good separation of the cis and trans isomers of this compound using column chromatography on a multi-gram scale. The fractions are always cross-contaminated.

Answer: Separating diastereomers with similar polarities by column chromatography becomes increasingly difficult at scale. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve resolution.

  • Column Packing and Dimensions: Ensure the column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one for a given amount of stationary phase.

  • Sample Loading: Do not overload the column. As a rule of thumb, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Consider Alternative Techniques: If column chromatography remains challenging, consider fractional crystallization from a suitable solvent or solvent mixture. This can be a more scalable method for separating diastereomers.[3]

Data Presentation

Table 1: Diastereoselective Reduction of cis-2,6-Dimethylcyclohexanone

Reducing AgentSolventTemperature (°C)Reaction Time (h)cis-Isomer (%)trans-Isomer (%)Reference
NaBH₄Methanol2512575[1]
NaBH₄2-Propanol2513862[1]
LiAlH₄Diethyl Ether2518515[1]
LiAlH₄THF251919[1]

Table 2: Catalytic Hydrogenation of 2,6-Dimethylphenol

CatalystSupportTemperature (°C)Pressure (bar H₂)Predominant IsomerReference
PalladiumCarbon15050Not Specified
RhodiumAlumina12040cis
RutheniumCarbon10060cis[10]

Note: The data in Table 2 is illustrative and may vary depending on the specific catalyst preparation and reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 2,6-Dimethylcyclohexanone with LiAlH₄

Objective: To synthesize this compound with a high proportion of the cis-isomer.

Materials:

  • cis-2,6-Dimethylcyclohexanone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, suspend LiAlH₄ (0.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve cis-2,6-Dimethylcyclohexanone (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and remove the THF under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: GC-MS Analysis of this compound Isomers

Objective: To determine the isomeric ratio of a this compound sample.

Materials:

  • This compound sample

  • Dichloromethane (DCM) or other suitable volatile solvent

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)[5]

  • Autosampler vials

Procedure:

  • Prepare a dilute solution of the this compound sample in DCM (approximately 1 mg/mL).

  • Transfer the solution to a GC-MS autosampler vial.

  • Set up the GC-MS method. A typical temperature program would be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Set the injector and detector temperatures appropriately (e.g., 250 °C).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Acquire the data and analyze the resulting chromatogram.

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra.

  • Integrate the peak areas of the isomers to determine their relative ratio.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 2,6-Dimethylcyclohexanone reduction Diastereoselective Reduction (e.g., LiAlH4 in THF) start->reduction workup Aqueous Workup & Quenching reduction->workup extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying crude_product Crude this compound drying->crude_product chromatography Column Chromatography crude_product->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis GC-MS Analysis fraction_collection->analysis pure_isomer Pure Isomer analysis->pure_isomer

Caption: Experimental workflow for the synthesis and purification of a specific this compound isomer.

troubleshooting_workflow start Low Diastereoselectivity? check_reagent Evaluate Reducing Agent (Steric Bulk) start->check_reagent Yes check_temp Lower Reaction Temperature check_reagent->check_temp check_solvent Screen Solvents check_temp->check_solvent re_run Re-run Experiment check_solvent->re_run

Caption: Troubleshooting guide for low diastereoselectivity in the reduction of 2,6-dimethylcyclohexanone.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Dimethylcyclohexanol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-dimethylcyclohexanol. The inherent complexity of its stereoisomers often leads to challenging NMR spectra.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is the ¹H NMR spectrum of my this compound sample so complex?

The complexity arises primarily from three factors:

  • Stereoisomers: this compound has three possible diastereomers: (cis,cis), (trans,trans), and (cis,trans). Each diastereomer produces a unique set of signals in the NMR spectrum. If your sample is a mixture, you are observing multiple overlapping spectra.

  • Diastereotopic Protons: The presence of chiral centers at C2 and C6 renders the methylene (B1212753) protons on the cyclohexane (B81311) ring (at C3, C4, and C5) diastereotopic.[1][2][3] This means that the two protons on a single CH₂ group are chemically non-equivalent, giving rise to separate signals and complex splitting patterns.[2]

  • Second-Order Effects: The chemical shifts of the numerous ring protons are often very close, leading to "second-order" coupling. This causes the observed splitting patterns to deviate from simple first-order (e.g., triplet, quartet) rules, resulting in complex, unresolved multiplets.

Q2: How many stereoisomers are possible for this compound, and which can be distinguished by NMR?

This compound has three diastereomers. Standard NMR can distinguish between diastereomers, as they have different physical properties and thus distinct chemical shifts and coupling constants.

  • (1R,2R,6S)-2,6-dimethylcyclohexanol & (1S,2S,6R)-2,6-dimethylcyclohexanol: This is the cis,cis pair of enantiomers.

  • (1R,2S,6R)-2,6-dimethylcyclohexanol & (1S,2R,6S)-2,6-dimethylcyclohexanol: This is the trans,trans pair of enantiomers.

  • (1R,2S,6S)-2,6-dimethylcyclohexanol & (1S,2R,6R)-2,6-dimethylcyclohexanol: This is the cis,trans pair of enantiomers.

In a standard achiral NMR solvent, the enantiomeric pairs (cis,cis, trans,trans, and cis,trans) are indistinguishable. You will see one set of peaks for the cis,cis diastereomer, one for the trans,trans, and one for the cis,trans. To distinguish enantiomers, a chiral solvating agent or derivatization is required.

G cluster_isomers This compound Stereoisomers 2,6-DMC 2,6-Dimethyl- cyclohexanol (B46403)

Troubleshooting & Data Interpretation

Q3: How can I differentiate between cis and trans diastereomers in the ¹H NMR spectrum?

The key is to analyze the coupling constants (J-values) of the carbinol proton (the H attached to the carbon with the -OH group, H-1). The conformation of the cyclohexane ring dictates the dihedral angles between protons, which in turn determines the magnitude of the ³JHH coupling.

  • Axial Proton (Large Couplings): An axial H-1 will have large couplings to the adjacent axial protons on C2 and C6. This typically results in a multiplet with at least one large coupling constant (³J_ax-ax_ ≈ 10-13 Hz). This is characteristic of isomers where the large hydroxyl group prefers an equatorial position, forcing H-1 to be axial.

  • Equatorial Proton (Small Couplings): An equatorial H-1 will only have small couplings to the adjacent axial and equatorial protons (³J_ax-eq_ and ³J_eq-eq_ ≈ 2-5 Hz). This will result in a broad singlet or a narrow multiplet with no large splittings. This is seen in isomers where the hydroxyl group is forced into an axial position.

Table 1: Typical ³JHH Coupling Constants in Cyclohexane Systems

Interaction Type Dihedral Angle (approx.) Typical J-value (Hz)
Axial-Axial (J_ax-ax_) ~180° 10 - 13
Axial-Equatorial (J_ax-eq_) ~60° 2 - 5

| Equatorial-Equatorial (J_eq-eq_) | ~60° | 2 - 5 |

Q4: My proton signals in the cyclohexane ring region (1.0-2.5 ppm) are just a broad, unresolved multiplet. What can I do?

This is a very common problem due to severe signal overlap. Here are several strategies to resolve it:

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase chemical shift dispersion, spreading the signals out and potentially resolving individual multiplets.

  • 2D NMR Spectroscopy: This is the most powerful solution.

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are coupled to each other, allowing you to trace the connectivity within each individual isomer even if the 1D spectrum is unresolved.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon it is directly attached to. Since ¹³C spectra are typically much better resolved, this technique effectively spreads the overlapping proton signals out into the second (carbon) dimension, making assignment much easier.

  • Change the Solvent: Sometimes, changing the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or CD₃OD) can induce different chemical shifts and improve signal separation.[5][6]

Q5: The carbinol proton (CH-OH) signal is broad or not visible. Why?

The proton on the hydroxyl group (-OH) is exchangeable. Its appearance in the spectrum is highly dependent on solvent, temperature, and the presence of acidic or basic impurities.

  • Broadening/Disappearance: Rapid chemical exchange with residual water or other exchangeable protons in the sample can broaden the -OH signal, sometimes to the point where it merges with the baseline.

  • Troubleshooting: To confirm the -OH peak, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium (B1214612) and its signal will disappear. The H-1 signal may also sharpen as its coupling to the -OH proton is removed.

Q6: How can I determine the relative ratio of diastereomers in my mixture?

Quantitative analysis can be performed by integrating well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer.[7]

  • Select Unique Signals: Identify peaks that do not overlap with signals from other isomers or impurities. The doublets from the methyl groups or the signal from the carbinol proton (H-1) are often good candidates.

  • Integrate: Carefully integrate the selected signals for each diastereomer.

  • Calculate Ratio: The ratio of the integrals corresponds directly to the molar ratio of the diastereomers in the mixture. For example, if the integral of a methyl doublet for isomer A is 2.5 and for isomer B is 5.0, the ratio of A:B is 1:2.

For accurate quantification, ensure the experiment is set up correctly (e.g., with a sufficiently long relaxation delay, T₁).

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weigh Sample: Accurately weigh 5-10 mg of the this compound mixture into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[8]

  • Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. There should be no solid particles remaining.[9][10]

  • Filter and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube.[8][10] This removes any particulate matter that could degrade spectral quality.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Acquiring High-Resolution 2D NMR Spectra (COSY & HSQC)

These are general guidelines; specific parameters will vary by instrument.

COSY (H-H Correlation):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Setup:

    • Load a standard COSY pulse program (e.g., cosygpppqf on Bruker instruments).

    • Set the spectral width (SW) in both dimensions (F1 and F2) to cover all proton signals (e.g., 0-10 ppm).

    • Set the number of scans (NS) to 2 or 4 for concentrated samples.

    • Acquire a sufficient number of increments in the F1 dimension (e.g., 256 or 512) for good resolution.

    • Process the data using a sine-bell or similar window function in both dimensions.

HSQC (H-C Correlation):

  • Purpose: To identify which protons are directly attached to which carbons.

  • Setup:

    • Load a standard HSQC pulse program with gradient selection and adiabatic pulses for best performance (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Set the F2 (proton) dimension spectral width to cover all proton signals.

    • Set the F1 (carbon) dimension spectral width to cover the expected carbon chemical shift range (e.g., 0-80 ppm for an alcohol).

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire a sufficient number of scans (NS) for a good signal-to-noise ratio (this will depend on concentration).

    • Process the data appropriately, typically with a QSINE window function in F2 and a sine-bell in F1.

Visualization of Key Concepts

G start Acquire High-Resolution 1D ¹H NMR Spectrum check_complexity Is the spectrum fully resolved and assignable? start->check_complexity assign Assign Structures & Determine Diastereomeric Ratio check_complexity->assign  Yes acquire_2d Acquire 2D NMR Spectra (COSY, HSQC, etc.) check_complexity->acquire_2d No   re_evaluate Use 2D data to resolve overlaps and trace spin systems acquire_2d->re_evaluate re_evaluate->assign

J_Coupling

References

Validation & Comparative

A Comparative Guide to 2,6-Dimethylcyclohexanol and Propofol as Anesthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anesthetic properties of 2,6-dimethylcyclohexanol and the widely used anesthetic, propofol (B549288). The information is compiled from preclinical and clinical research to assist in evaluating their potential as anesthetic agents.

Overview and Chemical Structures

Propofol (2,6-diisopropylphenol) is a short-acting intravenous anesthetic agent used for the induction and maintenance of general anesthesia and for sedation.[1][2][3] Structurally similar to propofol, this compound is a cyclohexanol (B46403) derivative that has been investigated for its anesthetic potential.[4][5] The key structural difference is the hydrogenation of the phenol (B47542) ring in propofol to a cyclohexanol ring in this compound.

Propofol

  • IUPAC Name: 2,6-diisopropylphenol

  • Chemical Formula: C₁₂H₁₈O

  • Molar Mass: 178.27 g/mol

This compound

  • IUPAC Name: 2,6-dimethylcyclohexan-1-ol

  • Chemical Formula: C₈H₁₆O

  • Molar Mass: 128.21 g/mol [6]

Quantitative Comparison of Anesthetic Properties

The following tables summarize the available quantitative data for this compound and propofol. Direct comparative data for this compound in mammals is limited in publicly available literature.

Table 1: Anesthetic Potency
CompoundAnesthetic Potency (ED₅₀/EC₅₀)Species/ModelMethodSource
Propofol 1.7 - 2.2 mg/kg (induction dose)HumanClinical Trials[7]
2.47 mg/kg (elimination of corneal reflex)ChildrenClinical Study[8]
3.27 mg/kg (response to trapezius compression)ChildrenClinical Study[8]
This compound 13.1 µM (EC₅₀)TadpolesLoss of Righting Reflex[6]
Data not availableMammalsLoss of Righting Reflex

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. EC₅₀ (Median Effective Concentration) is the concentration that gives a half-maximal response.

Table 2: Safety Profile
CompoundLD₅₀ (Median Lethal Dose)SpeciesRoute of AdministrationSource
Propofol Data not available in comparative format
2,6-Dimethylphenol *80 mg/kgMouseIntravenous[3]
296 - 1750 mg/kgRatOral[3]
This compound Data not available

Note: Data for 2,6-dimethylphenol, a structural analog, is provided for context. LD₅₀ is the dose that is lethal to 50% of the population.

Mechanism of Action: Modulation of GABA-A Receptors

Both propofol and this compound exert their anesthetic effects primarily by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][9][10] Potentiation of GABA-A receptor activity leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent inhibition of neuronal excitability, resulting in sedation and anesthesia.[1]

Table 3: GABA-A Receptor Interaction
FeaturePropofolThis compound
Primary Target GABA-A ReceptorGABA-A Receptor
Action Positive Allosteric ModulatorPositive Allosteric Modulator
Binding Sites β-subunit transmembrane domains (β-M286, β-M227), α-subunit transmembrane domain (α-I239), and β-subunit pore-lining residue (β-H267).[1][11]Putative binding pocket within transmembrane helices M1 and M2 of the β3 subunit.[9][10]
Stereospecificity Not applicableYes. The anesthetic potency of stereoisomers varies, with the rank order of positive modulation being cis,cis > trans,trans ≥ mixture of isomers > cis,trans.[9][10][11]
Binding Affinity (Ki) Data not available in a directly comparable formatData not available

Signaling Pathway Diagram

GABAA_Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential Vesicle Synaptic Vesicle (contains GABA) Action Potential->Vesicle triggers release GABA GABA Vesicle->GABA releases GABA_A GABA-A Receptor Chloride Cl- Channel GABA_A->Chloride opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride->Hyperpolarization Cl- influx leads to Anesthesia Anesthetic Effect Hyperpolarization->Anesthesia GABA->GABA_A binds to Anesthetic Propofol or This compound Anesthetic->GABA_A binds to allosteric site

Caption: Mechanism of action of propofol and this compound on the GABA-A receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Determination of Anesthetic Potency: Loss of Righting Reflex (LORR) Assay in Rodents

This protocol is a standard method for assessing the hypnotic effects of anesthetic agents in rodents.

Objective: To determine the ED₅₀ of an anesthetic agent required to induce a loss of the righting reflex.

Materials:

  • Test compound (e.g., this compound or propofol) formulated in a suitable vehicle.

  • Rodents (mice or rats) of a specific strain, age, and weight.

  • Syringes and needles for administration (e.g., intraperitoneal, intravenous).

  • A testing arena (e.g., a clear plastic chamber).

  • Timer.

Procedure:

  • Acclimatization: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Dose Preparation: Prepare a range of doses of the test compound.

  • Administration: Administer a single dose of the test compound to an animal via the chosen route.

  • Observation: Place the animal in the testing arena.

  • LORR Assessment: At a predetermined time point after administration (e.g., 1-2 minutes), gently place the animal on its back.

  • Endpoint: The loss of righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the floor) within a specified time (e.g., 30-60 seconds).

  • Data Collection: Record for each animal whether the righting reflex was lost or maintained at a given dose.

  • ED₅₀ Calculation: Test a range of doses in different groups of animals. The ED₅₀ can then be calculated using statistical methods such as probit analysis.

Experimental Workflow Diagram

LORR_Workflow start Start acclimatize Acclimatize Rodents start->acclimatize dose_prep Prepare Anesthetic Doses acclimatize->dose_prep administer Administer a Single Dose dose_prep->administer observe Place in Testing Arena administer->observe assess_lorr Place Animal on its Back observe->assess_lorr timer Start Timer (e.g., 30s) assess_lorr->timer check_righting Does the animal right itself? timer->check_righting record_lost Record: LORR check_righting->record_lost No record_maintained Record: No LORR check_righting->record_maintained Yes calculate_ed50 Calculate ED50 (Probit Analysis) record_lost->calculate_ed50 record_maintained->calculate_ed50 end End calculate_ed50->end

Caption: Workflow for the Loss of Righting Reflex (LORR) assay.

In Vitro Efficacy: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the modulatory effects of compounds on GABA-A receptor currents in cultured cells.

Objective: To quantify the potentiation of GABA-evoked currents by this compound or propofol.

Materials:

  • Cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells with α1β2γ2 subunits).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Perfusion system for rapid solution exchange.

  • Extracellular solution (containing physiological ion concentrations).

  • Intracellular solution (for filling the patch pipette).

  • GABA.

  • Test compound (this compound or propofol).

Procedure:

  • Cell Culture: Culture the cells expressing the GABA-A receptors of interest.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell recording configuration.

  • Baseline Recording: Perfuse the cell with extracellular solution and apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

  • Compound Application: Co-apply the same concentration of GABA with the test compound (this compound or propofol) at various concentrations.

  • Data Acquisition: Record the GABA-evoked currents in the absence and presence of the test compound.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents. The potentiation by the test compound is calculated as the percentage increase in current amplitude compared to the baseline GABA response.

  • Dose-Response Curve: Construct a dose-response curve to determine the EC₅₀ of the compound for GABA-A receptor modulation.

Experimental Workflow Diagram

Patch_Clamp_Workflow start Start culture_cells Culture Cells Expressing GABA-A Receptors start->culture_cells prepare_pipette Prepare Patch Pipette culture_cells->prepare_pipette establish_wc Establish Whole-Cell Configuration prepare_pipette->establish_wc baseline_gaba Apply Sub-maximal GABA (e.g., EC20) establish_wc->baseline_gaba record_baseline Record Baseline GABA-evoked Current baseline_gaba->record_baseline co_apply Co-apply GABA + Test Compound record_baseline->co_apply record_modulated Record Modulated GABA-evoked Current co_apply->record_modulated analyze_data Analyze Current Amplitudes record_modulated->analyze_data calculate_potentiation Calculate % Potentiation analyze_data->calculate_potentiation dose_response Construct Dose-Response Curve and Determine EC50 calculate_potentiation->dose_response end End dose_response->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Discussion and Future Directions

The available data indicates that this compound, like propofol, is a positive allosteric modulator of the GABA-A receptor and possesses anesthetic properties. A key finding is the stereoselectivity of this compound's action, with the cis,cis-isomer demonstrating the highest potency in modulating GABA-A receptor currents.[9][10] This stereospecificity suggests a well-defined binding interaction with the receptor and presents an opportunity for developing more targeted and potentially safer anesthetic agents.

However, a significant gap in the current literature is the lack of in vivo anesthetic potency (ED₅₀) and toxicity (LD₅₀) data for this compound in mammalian models. Such data is crucial for a direct and meaningful comparison with propofol and for assessing its therapeutic index.

Future research should focus on:

  • Determining the ED₅₀ and LD₅₀ of the individual stereoisomers of this compound in rodent models using the Loss of Righting Reflex assay and other standard toxicological protocols.

  • Quantifying the binding affinity (Ki) of each stereoisomer to specific GABA-A receptor subunit combinations.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies in mammals to understand the absorption, distribution, metabolism, and excretion profiles of this compound isomers.

  • Investigating the cardiovascular and respiratory effects of this compound to build a comprehensive safety profile.

By addressing these research questions, a more complete picture of this compound's potential as a clinically viable anesthetic agent can be established, allowing for a thorough comparison with the current gold standard, propofol.

References

A Comparative Guide to the Quantification of 2,6-Dimethylcyclohexanol: GC-FID vs. HPLC-UV with Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2,6-Dimethylcyclohexanol, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of two common chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization. The information presented is supported by established analytical principles and typical performance data for similar analytes.

Quantitative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the expected quantitative data for the GC-FID and HPLC-UV methods for the quantification of this compound. It is important to note that these values are representative and may vary depending on the specific instrumentation, column, and analytical conditions employed.

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV) with Derivatization
Linearity (Correlation Coefficient, R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL
Precision (Relative Standard Deviation, RSD) < 5%< 5%
Accuracy (Recovery) 95 - 105%95 - 105%

Methodology Comparison

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves direct injection of the sample, separation in a gaseous mobile phase, and detection by a flame ionization detector, which responds to organic compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a versatile technique, but for analytes lacking a chromophore, such as this compound, direct UV detection is not feasible. Therefore, a pre-column derivatization step is necessary to attach a UV-absorbing molecule to the analyte. This increases the complexity of the sample preparation but can significantly enhance sensitivity.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Prepare unknown samples by dissolving them in the same solvent and diluting to fall within the calibration range. An internal standard (e.g., undecane) can be added to all standards and samples for improved precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless injection can be optimized).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/minute.

    • Hold: Hold at 200°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Data Acquisition: Collect and process the chromatograms using appropriate software.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization

1. Derivatization Reagent:

  • A common derivatizing agent for alcohols for UV detection is 3,5-Dinitrobenzoyl chloride.

2. Standard and Sample Preparation with Derivatization:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Create a series of calibration standards by serial dilution.

  • For each standard and unknown sample, perform the following derivatization procedure in a clean, dry vial:

    • Add a known volume of the standard or sample solution.

    • Add an excess of 3,5-Dinitrobenzoyl chloride solution and a catalyst (e.g., pyridine (B92270) or triethylamine).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) to ensure complete reaction.

    • After cooling, quench the reaction by adding a small amount of a protic solvent (e.g., methanol).

    • Dilute the derivatized solution with the mobile phase to an appropriate concentration for HPLC analysis.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example:

    • Start with 50% acetonitrile / 50% water.

    • Linearly increase to 90% acetonitrile over 10 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance for the 3,5-dinitrobenzoyl derivative (typically around 230 nm).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the initial standards.

  • Determine the concentration of this compound in the unknown samples by applying the same derivatization procedure and interpolating their peak areas from the calibration curve.

Visualizations

analytical_workflow cluster_sample_prep Sample & Standard Preparation cluster_gc_fid GC-FID Analysis cluster_hplc_uv HPLC-UV Analysis stock Stock Solution of This compound standards Calibration Standards stock->standards samples Unknown Samples stock->samples gc_injection GC Injection standards->gc_injection derivatization Pre-column Derivatization standards->derivatization samples->gc_injection samples->derivatization gc_separation Gas Chromatographic Separation gc_injection->gc_separation fid_detection Flame Ionization Detection gc_separation->fid_detection gc_data Data Acquisition & Analysis fid_detection->gc_data hplc_injection HPLC Injection derivatization->hplc_injection hplc_separation Liquid Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_data Data Acquisition & Analysis uv_detection->hplc_data

Caption: Experimental workflow for the quantification of this compound.

method_comparison cluster_gcfid GC-FID cluster_hplcuv HPLC-UV (with Derivatization) gcfid_pros Pros: - Simple sample preparation - Robust and reliable - Good for volatile compounds gcfid_cons Cons: - Less sensitive than derivatized HPLC - Requires a volatile analyte hplcuv_pros Pros: - Potentially higher sensitivity - Applicable to a wider range of compounds  (with appropriate derivatization) hplcuv_cons Cons: - More complex sample preparation - Derivatization can introduce errors - Longer analysis time (including prep)

Caption: Comparison of GC-FID and HPLC-UV methods for this compound.

comparative study of different reducing agents for 2,6-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Reducing Agents for 2,6-Dimethylcyclohexanone (B152311)

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of substituted cyclohexanones is a cornerstone of organic synthesis, pivotal in the construction of complex molecules with defined three-dimensional structures. The facial selectivity of hydride attack on the carbonyl group dictates the stereochemical outcome, yielding diastereomeric alcohols. This guide provides a comparative analysis of three common reducing agents—Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and L-Selectride®—for the reduction of 2,6-dimethylcyclohexanone. The starting material is a mixture of cis and trans isomers. The primary focus is on the diastereoselectivity of the reduction of the major component, cis-2,6-dimethylcyclohexanone.

Data Presentation

The following table summarizes the quantitative data for the reduction of cis-2,6-dimethylcyclohexanone with the selected reducing agents. The diastereomeric ratio refers to the products derived from the cis-ketone isomer.

Reducing AgentSolventTemperature (°C)Overall Yield (%)Diastereomeric Ratio (cis-2,6-dimethylcyclohexanol : trans-2,6-dimethylcyclohexanol)
Sodium Borohydride (NaBH₄)Methanol (B129727)Not SpecifiedHigh33 : 67[1]
Sodium Borohydride (NaBH₄)2-PropanolNot SpecifiedHigh54 : 46[1]
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (B95107) (THF)Not SpecifiedHigh49 : 51[1]
L-Selectride®Tetrahydrofuran (THF)-78> 90 (Estimated)> 95 : 5 (Estimated)

Note on L-Selectride data: Specific experimental data for the reduction of 2,6-dimethylcyclohexanone with L-Selectride was not found in the reviewed literature. The presented data is an estimate based on the known high stereoselectivity of L-Selectride with other substituted cyclohexanones, such as 4-tert-butylcyclohexanone, where it overwhelmingly favors equatorial attack to yield the sterically less favored axial alcohol.[2][3]

Experimental Protocols

Reduction with Sodium Borohydride (NaBH₄)

This protocol is adapted from general procedures for the reduction of cyclohexanones.[4]

  • Reaction Setup: A 50 mL round-bottom flask is equipped with a magnetic stir bar. The flask is charged with 2,6-dimethylcyclohexanone (0.5 g, 3.96 mmol) and methanol (10 mL). The flask is then cooled in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (0.15 g, 3.96 mmol) is added portion-wise to the stirred solution over 5 minutes.

  • Reaction: The reaction mixture is stirred in the ice bath for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction is quenched by the slow addition of 1 M HCl (5 mL). The mixture is then diluted with water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,6-dimethylcyclohexanol.

  • Analysis: The diastereomeric ratio is determined by gas chromatography (GC) or ¹H NMR spectroscopy.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on established procedures for LiAlH₄ reductions and requires stringent anhydrous conditions.[5]

  • Reaction Setup: A 100 mL flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen. Anhydrous tetrahydrofuran (THF, 20 mL) is added to the flask, followed by the careful addition of LiAlH₄ (0.15 g, 3.96 mmol).

  • Addition of Substrate: A solution of 2,6-dimethylcyclohexanone (0.5 g, 3.96 mmol) in anhydrous THF (10 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • Work-up: The reaction flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water (0.15 mL), 15% aqueous NaOH (0.15 mL), and finally water (0.45 mL).[6][7][8] The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the product.

  • Analysis: The product mixture is analyzed by GC or ¹H NMR to determine the diastereomeric ratio.

Reduction with L-Selectride®

This protocol is a general procedure for the stereoselective reduction of ketones with L-Selectride®.[9]

  • Reaction Setup: A 100 mL flame-dried, round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet. The flask is charged with a solution of 2,6-dimethylcyclohexanone (0.5 g, 3.96 mmol) in anhydrous THF (20 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: A 1.0 M solution of L-Selectride® in THF (4.4 mL, 4.4 mmol, 1.1 equivalents) is added dropwise to the stirred ketone solution via syringe over 10 minutes.

  • Reaction: The reaction mixture is stirred at -78 °C for 3 hours.

  • Work-up: The reaction is quenched at -78 °C by the slow addition of water (1 mL). The mixture is allowed to warm to room temperature, and then 3 M aqueous NaOH (2 mL) and 30% hydrogen peroxide (2 mL) are carefully added. The mixture is stirred for 1 hour to oxidize the boron byproducts. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The diastereomeric ratio of the resulting this compound is determined by GC or ¹H NMR analysis.

Mandatory Visualization

G General Workflow for the Reduction of 2,6-Dimethylcyclohexanone cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Ketone 2,6-Dimethylcyclohexanone Mixing Combine Ketone and Solvent Ketone->Mixing ReducingAgent Reducing Agent (NaBH4, LiAlH4, or L-Selectride) Addition Add Reducing Agent ReducingAgent->Addition Solvent Anhydrous Solvent (Methanol, THF) Solvent->Mixing Cooling Cool to Reaction Temperature (0 °C or -78 °C) Mixing->Cooling Cooling->Addition Stirring Stir for Specified Time Addition->Stirring Quench Quench Excess Reagent Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product Analysis Determine Diastereomeric Ratio (GC or 1H NMR) Product->Analysis

Caption: General experimental workflow for the reduction of 2,6-dimethylcyclohexanone.

G Stereochemical Pathways in the Reduction of cis-2,6-Dimethylcyclohexanone cluster_axial Axial Attack (Less Hindered Face) cluster_equatorial Equatorial Attack (More Hindered Face) Ketone cis-2,6-Dimethylcyclohexanone AxialAttack Hydride attacks from the axial direction Ketone->AxialAttack Favored by small reagents (e.g., NaBH4, LiAlH4) EquatorialAttack Hydride attacks from the equatorial direction Ketone->EquatorialAttack Favored by bulky reagents (e.g., L-Selectride) EquatorialOH trans-2,6-dimethylcyclohexanol (Equatorial -OH, Thermodynamic Product) AxialAttack->EquatorialOH AxialOH cis-2,6-dimethylcyclohexanol (Axial -OH, Kinetic Product) EquatorialAttack->AxialOH

Caption: Stereochemical pathways for the reduction of cis-2,6-dimethylcyclohexanone.

References

A Comparative Guide to Assessing the Purity of 2,6-Dimethylcyclohexanol: Titration vs. Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for chemical compounds is a cornerstone of quality control in research, and particularly in drug development. For 2,6-Dimethylcyclohexanol, a key intermediate and potential therapeutic agent, ensuring high purity is critical for reproducible experimental results and for guaranteeing the safety and efficacy of final products. This guide provides a comprehensive comparison of the classic titrimetric method with modern analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of this compound.

Purity Assessment Methods: An Overview

Three distinct analytical approaches are compared herein for the purity determination of this compound:

  • Titration via Acetylation: A classic, cost-effective quantitative method that determines the total hydroxyl group content, which is then used to calculate the purity.

  • Gas Chromatography (GC): A powerful separation technique ideal for volatile compounds like this compound, allowing for the quantification of the main component and volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute and non-destructive method that provides a highly accurate purity value based on the molar ratio of the analyte to a certified internal standard.

Data Presentation: Purity Analysis Comparison

The following table summarizes the quantitative data and performance characteristics of the three methods for a single batch of this compound.

ParameterTitration (via Acetylation)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Back-titration of excess acetic anhydride (B1165640) after acetylation of the hydroxyl group.Differential partitioning between a mobile gas phase and a stationary liquid phase.Molar ratio determination against a certified internal standard.
Assigned Purity (%) 98.5%98.7%98.8%
Precision (RSD) < 1.0%< 0.5%< 0.2%
Specificity Low (measures total hydroxyl content, not specific to the target molecule).High (separates isomers and other volatile impurities).High (structure-specific signals allow for unambiguous quantification).
Limit of Detection (LOD) Not applicable for impurity detection.~0.01% for volatile impurities.~0.05% for impurities with distinct signals.
Sample Throughput Low to MediumHighMedium
Cost per Sample LowMediumHigh
Key Advantage Cost-effective and robust for routine assay of total alcohol content.Excellent for profiling volatile impurities and isomers.Absolute, highly accurate, and provides structural information.
Key Limitation Lacks specificity; cannot identify or quantify individual impurities.Not suitable for non-volatile impurities; requires calibration.Higher equipment cost; may not detect non-protonated impurities.

Experimental Protocols

Purity by Titration (Based on ASTM E222)

This method determines the hydroxyl content by acetylating the this compound with a known excess of acetic anhydride in a pyridine (B92270) solution, followed by hydrolysis of the unreacted anhydride and titration of the resulting acetic acid with a standardized sodium hydroxide (B78521) solution.

Reagents:

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Standardized 0.5 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.5 g of the this compound sample into a 250 mL iodine flask.

  • Acetylation: To the flask, add 10.0 mL of the acetylating reagent (a solution of acetic anhydride in pyridine). Swirl to mix.

  • Reaction: Heat the flask on a steam bath for 60 minutes to complete the acetylation reaction.

  • Hydrolysis: Cool the flask and add 25 mL of distilled water to hydrolyze the excess acetic anhydride.

  • Titration: Add 2-3 drops of phenolphthalein indicator and titrate the solution with standardized 0.5 M NaOH to a faint pink endpoint that persists for at least 15 seconds.

  • Blank Determination: Perform a blank titration using the same procedure but omitting the this compound sample.

  • Calculation: The purity is calculated based on the difference in the volume of NaOH used for the blank and the sample.

G cluster_prep Sample Preparation cluster_reaction Reaction & Hydrolysis cluster_titration Titration cluster_calc Calculation A Accurately weigh sample of this compound B Add acetylating reagent (Acetic Anhydride in Pyridine) A->B C Heat to complete acetylation (e.g., 60 min on steam bath) B->C D Cool and add water to hydrolyze excess anhydride C->D E Add phenolphthalein indicator D->E F Titrate with standardized 0.5 M NaOH solution E->F G Record volume at persistent pink endpoint F->G I Calculate purity based on difference between blank and sample titers G->I H Perform blank titration (without sample) H->I G start Purity Assessment of This compound q1 Need to identify and quantify specific impurities? start->q1 q2 Is an absolute purity value required without a specific reference standard? q1->q2 Yes titration Titration (Total Hydroxyl Content) q1->titration No, only total assay needed gc Gas Chromatography (GC-FID) (Volatile Impurity Profile) q2->gc No, relative quantification is sufficient qnmr Quantitative NMR (qNMR) (Absolute Purity) q2->qnmr Yes

A Researcher's Guide to Isomer Ratio Determination: A Cross-Validation of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of isomer ratios is a critical analytical challenge. The subtle differences in the spatial arrangement of atoms within isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides an objective comparison of two powerhouse analytical techniques, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative analysis of isomer ratios. We present a cross-validation approach, supported by experimental data and detailed methodologies, to ensure the accuracy and reliability of your results.

Principles of Isomer Analysis by GC and NMR

Gas Chromatography excels at the physical separation of volatile compounds. Isomers, due to their different structures, often exhibit slight differences in boiling points and polarities. These differences form the basis of their separation on a GC column. The area under each peak in the resulting chromatogram is proportional to the amount of that isomer present, allowing for quantification.

Nuclear Magnetic Resonance spectroscopy, on the other hand, does not typically separate the isomers in a sample. Instead, it provides detailed structural information by probing the magnetic environments of atomic nuclei. In a mixture of isomers, chemically non-equivalent nuclei will resonate at different frequencies, producing distinct signals in the NMR spectrum. The integral of these signals is directly proportional to the number of nuclei, and therefore the molar ratio of the isomers can be determined.

Quantitative Data Comparison

The choice between GC and NMR for isomer ratio determination often depends on the specific isomers, the sample matrix, and the desired level of accuracy and precision. The following table summarizes key quantitative parameters for both techniques, drawn from various studies.

ParameterGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)Key Considerations
Accuracy High, but highly dependent on proper calibration. Without calibration, significant errors can occur due to differences in detector response factors for each isomer.[1]Generally high, as it is a primary ratio method where signal intensity is directly proportional to the number of nuclei.[2][3]Cross-validation by analyzing a sample with both techniques is recommended to ensure accuracy.
Precision High, with excellent run-to-run reproducibility.[4]High, with good reproducibility.[4]Both techniques can achieve high precision with proper experimental setup and data processing.
Limit of Detection (LOD) Generally lower (higher sensitivity) than NMR, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Higher than GC; requires a sufficient concentration of the isomers to obtain a good signal-to-noise ratio.GC is often preferred for trace analysis of isomers.
Limit of Quantification (LOQ) Typically in the low ppm range or lower, depending on the detector.Generally in the micromolar to millimolar range.The required LOQ for a specific application will influence the choice of technique.
Sample Throughput Can be high with automated systems, but each run can take several minutes.Can be very rapid for simple 1D ¹H NMR experiments (a few minutes per sample).For a large number of samples, NMR can sometimes offer faster analysis times.
Sample Requirements Volatile and thermally stable compounds are required. Derivatization may be necessary for non-volatile isomers.Soluble sample in a suitable deuterated solvent. It is a non-destructive technique.The physical properties of the isomers are a primary determinant in technique selection.

Quantitative Example: Analysis of Fenchone (B1672492) and Camphor Isomers

A study comparing the analysis of constitutional isomers, fenchone and camphor, provided the following accuracy data:

MethodIsomer Ratio (Fenchone:Camphor)Accuracy (% deviation from known value)
¹H NMR 50:50< 2%
¹³C NMR (short relaxation delay) 50:50< 2%
Gas Chromatography (GC) 50:50Inconclusive due to poor resolution

Data adapted from a study on the quantitative determination of compound ratios by 13C NMR spectroscopy.[5] This example highlights that while GC is a powerful separation technique, resolution of some isomers can be challenging. In such cases, NMR provides a reliable alternative for quantification.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate isomer ratio determination. Below are representative methodologies for GC and NMR analysis.

Gas Chromatography (GC-FID) Method for Xylene Isomer Analysis

This protocol is adapted for the separation and quantification of o-, m-, and p-xylene (B151628) using a Flame Ionization Detector (FID).[6][7]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: SLB®-IL60 capillary column (30 m x 0.25 mm I.D., 0.20 µm film thickness).[6][7]

  • Carrier Gas: Helium at a constant pressure to achieve a linear velocity of approximately 30 cm/sec.[6][7]

  • Injector Temperature: 250 °C.[6][7]

  • Detector Temperature: 250 °C.[6][7]

  • Oven Temperature Program: Initial temperature of 40 °C held for 4 minutes, then ramped at 8 °C/min to 200 °C and held for 5 minutes.[6][7]

  • Injection: 1 µL of a 100:1 split injection.[6][7]

2. Sample Preparation:

  • Prepare a standard mixture of o-xylene, m-xylene, and p-xylene, each at a known concentration (e.g., 0.2% v/v) in a suitable solvent like pentane.[6]

  • Prepare the unknown sample by dissolving it in the same solvent.

  • An internal standard can be added to both the standard and unknown samples for improved quantitative accuracy.

3. Data Acquisition and Analysis:

  • Inject the standard mixture and acquire the chromatogram. Identify the peaks based on their retention times.

  • Inject the unknown sample and acquire the chromatogram.

  • Integrate the peak areas for each isomer in both the standard and unknown chromatograms.

  • Calculate the response factor for each isomer from the standard run.

  • Apply the response factors to the peak areas of the unknown sample to determine the relative ratio of the isomers.

Quantitative ¹H NMR (qNMR) Spectroscopy for Isomer Ratio Determination

This protocol outlines the general steps for determining the ratio of isomers using quantitative ¹H NMR.

1. Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. The relaxation delay should be at least 5 times the longest T1 relaxation time of the protons being analyzed to ensure full relaxation between scans.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 is often recommended for good precision).

2. Sample Preparation:

  • Accurately weigh a representative amount of the sample mixture.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For absolute quantification, a certified internal standard of known purity and concentration can be added. For relative isomer ratio determination, an internal standard is not strictly necessary.

3. Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum using the optimized parameters.

  • Process the spectrum, including Fourier transformation, phasing, and baseline correction.

  • Identify well-resolved signals that are unique to each isomer.

  • Carefully integrate the selected signals. The integral value is directly proportional to the number of protons giving rise to that signal.

  • Calculate the isomer ratio by dividing the integral of a signal from one isomer by the number of protons it represents, and comparing this value to the corresponding value for the other isomer(s).

Mandatory Visualizations

To aid in understanding the workflow and decision-making process, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_gc GC Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation Sample Isomer Mixture GC_Inject Inject into GC Sample->GC_Inject NMR_Dissolve Dissolve in Deuterated Solvent Sample->NMR_Dissolve GC_Separation Separation on Column GC_Inject->GC_Separation GC_Detection FID/MS Detection GC_Separation->GC_Detection GC_Data Chromatogram (Peak Areas) GC_Detection->GC_Data Compare Compare Isomer Ratios GC_Data->Compare NMR_Acquire Acquire ¹H Spectrum NMR_Dissolve->NMR_Acquire NMR_Process Process Spectrum NMR_Acquire->NMR_Process NMR_Data NMR Spectrum (Signal Integrals) NMR_Process->NMR_Data NMR_Data->Compare Report Final Report Compare->Report

Caption: Experimental workflow for cross-validating GC and NMR data.

decision_tree Start Start: Isomer Ratio Determination Volatile Are isomers volatile and thermally stable? Start->Volatile GC_Option Consider GC Volatile->GC_Option Yes Derivatize Can they be derivatized to be volatile? Volatile->Derivatize No Resolution Is GC resolution adequate? GC_Option->Resolution NMR_Option Consider NMR NMR_Signals Are there unique, well-resolved signals in NMR? NMR_Option->NMR_Signals Derivatize->NMR_Option No GC_Deriv GC with Derivatization Derivatize->GC_Deriv Yes GC_Deriv->Resolution Resolution->NMR_Option No Use_GC Use GC Resolution->Use_GC Yes Use_NMR Use NMR NMR_Signals->Use_NMR Yes Complex_NMR Consider Advanced NMR (e.g., 2D, q¹³C NMR) NMR_Signals->Complex_NMR No Cross_Validate Cross-Validate with NMR Use_GC->Cross_Validate Cross_Validate2 Cross-Validate with GC Use_NMR->Cross_Validate2

Caption: Decision tree for selecting between GC and NMR.

Conclusion: A Synergistic Approach

Both GC and NMR are powerful techniques for the determination of isomer ratios, each with its own set of strengths and limitations. GC provides excellent separation capabilities for volatile isomers and high sensitivity, but requires careful calibration for accurate quantification. NMR, particularly ¹H NMR, offers a direct and often rapid method for determining molar ratios without the need for extensive calibration, but may suffer from lower sensitivity and signal overlap in complex mixtures.

For the most reliable and defensible results, a cross-validation approach is highly recommended. Analyzing a sample by both GC and NMR provides a high degree of confidence in the determined isomer ratio. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method, or combination of methods, for their specific analytical needs, ensuring the integrity and accuracy of their findings.

References

A Comparative Guide to the Biological Activity of 2,6-Dimethylcyclohexanol and Other Cyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2,6-Dimethylcyclohexanol with other substituted cyclohexanols, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in various therapeutic areas.

I. Overview of Biological Activities

Cyclohexanol (B46403) and its derivatives exhibit a range of biological activities, with the nature and position of substituents on the cyclohexyl ring playing a crucial role in determining their pharmacological effects. While this compound has been primarily investigated for its anesthetic properties through the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, other cyclohexanol derivatives have demonstrated significant antimicrobial and anti-inflammatory potential.

II. Comparative Efficacy Data

The following tables summarize the quantitative data on the biological activities of this compound and other selected cyclohexanol derivatives.

Table 1: GABAA Receptor Modulation and Anesthetic Potency
CompoundActivityAssayModel SystemQuantitative DataReference
This compound Positive Allosteric Modulator of GABAA ReceptorElectrophysiologyHuman GABAA (α1β3γ2s) receptors in HEK cells30 μM of cis,cis-isomer enhances EC20 GABA current ~2-3 fold[1][2][3]
AnestheticTadpole AssayIn vivoEC50 = 13.1 μM[1]
2,6-Diisopropylcyclohexanol Positive Allosteric Modulator of GABAA ReceptorElectrophysiologyRecombinant human GABAA (α1β2γ2s) receptors in Xenopus oocytes30 μM enhances EC20 GABA responses ~3-fold[1]
AnestheticTadpole AssayIn vivoEC50 = 14.0 μM[1]
2,6-Diethylcyclohexanol Positive Allosteric Modulator of GABAA ReceptorElectrophysiologyRecombinant human GABAA (α1β2γ2s) receptors in Xenopus oocytesSimilar enhancement to this compound at 30 μM[1]
Propofol (Reference) Positive Allosteric Modulator of GABAA ReceptorElectrophysiologyRecombinant human GABAA (α1β2γ2s) receptors in Xenopus oocytes3 μM enhances EC20 GABA responses ~3-fold[1]
Table 2: Anti-Inflammatory Activity
Compound ClassCompound ExampleActivityAssayModel SystemQuantitative Data (IC50)Reference
2,6-bisbenzylidenecyclohexanones2,6-bis(4-hydroxybenzylidene)cyclohexanoneInhibition of Nitric Oxide (NO) ProductionGriess AssayLPS-stimulated RAW 264.7 cellsNot specified in search results[4]
2,6-bis(4-chlorobenzylidene)cyclohexanoneInhibition of Nitric Oxide (NO) ProductionGriess AssayLPS-stimulated RAW 264.7 cellsNot specified in search results[4]
Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate-Inhibition of EdemaCarrageenan-induced paw edemaRats4% and 5% ointment showed good effect[5]
Table 3: Antimicrobial Activity
Compound ClassTarget OrganismsActivityAssayQuantitative Data (MIC)Reference
Cyclohexane-1,3-dione derivativesEscherichia coli, Enterococcus faecalis, Staphylococcus aureus, Salmonella typhimuriumAntibacterialDisk DiffusionMild to medium activity[6]
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive and Gram-negative bacteria, Candida albicans, Candida glabrata, Geotrichum candidumAntimicrobialNot specifiedVariable activity, some compounds 37-6200 fold more active than tetracycline (B611298) against fungi[7]
C-(3-aminomethyl-cyclohexyl)-methylamine derivativesMycobacterium tuberculosisAntimycobacterialNot specifiedVariable activity[7]

III. Experimental Protocols

GABAA Receptor Modulation: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of cyclohexanol derivatives on GABA-evoked currents in cells expressing recombinant GABAA receptors.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the desired GABAA receptor subunit combination (e.g., α1β2γ2).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.

  • Procedure:

    • Culture cells on glass coverslips.

    • Obtain a whole-cell recording configuration using a patch-clamp amplifier.

    • Clamp the cell at a holding potential of -60 mV.

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10-EC20).

    • Co-apply the test cyclohexanol compound with GABA to determine its modulatory effect on the current.

    • Analyze the change in current amplitude to quantify the potentiation or inhibition.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the ability of a compound to reduce acute inflammation.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Administer the test compound or vehicle to different groups of rats.

    • After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 6 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the control group.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells

This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

    • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

IV. Signaling Pathways and Mechanisms of Action

GABAergic Signaling Pathway

This compound and its analogs exert their anesthetic effects by acting as positive allosteric modulators of the GABAA receptor, a ligand-gated ion channel. This enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which ultimately reduces neuronal excitability.

GABAA_Modulation GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds to orthosteric site Cyclohexanol This compound Cyclohexanol->GABAAR Binds to allosteric site Cl_influx Increased Cl- Influx GABAAR->Cl_influx Enhances channel opening Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthetic Effect Reduced_Excitability->Anesthesia

Caption: GABAA Receptor Modulation by this compound.

Inflammatory Signaling Pathways

The anti-inflammatory effects of certain cyclohexanol derivatives are mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways regulate the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Cyclohexanol Derivatives cluster_pathways Intracellular Signaling cluster_response Pro-inflammatory Gene Expression cluster_mediators Inflammatory Mediators LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cyclohexanol_inf Cyclohexanol Derivatives Cyclohexanol_inf->MAPK Inhibits Cyclohexanol_inf->NFkB Inhibits iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 Cytokines Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs

Caption: Inhibition of Inflammatory Pathways by Cyclohexanols.

V. Conclusion

This compound is a potent positive allosteric modulator of the GABAA receptor with demonstrated anesthetic effects. The substitution pattern on the cyclohexanol ring is critical for this activity. Other cyclohexanol derivatives show a broader range of biological activities, including promising anti-inflammatory and antimicrobial effects. Further research is warranted to explore the full therapeutic potential of this class of compounds, including a more direct comparative analysis of their various biological activities. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Literature Review: Applications of 2,6-Dimethylcyclohexanol in Organic Synthesis - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of applications for 2,6-dimethylcyclohexanol as a chiral auxiliary or catalyst in mainstream organic synthesis. While its synthesis and stereoisomeric forms are well-documented, its practical use in asymmetric transformations is not prevalent, limiting a direct comparative analysis against established chiral alcohols.

Primarily, research interest in this compound has been concentrated on its synthesis and its potential pharmacological applications as an anesthetic, owing to its structural resemblance to propofol.[1][2] The molecule exists as a set of stereoisomers, including cis and trans diastereomers, with the trans isomer being a racemic mixture of enantiomers.[1][3] However, the translation of this chirality into successful applications in asymmetric synthesis is not extensively reported in the current body of scientific literature.

This guide, therefore, pivots to a broader overview of the context in which a chiral secondary alcohol like this compound could be applied, and contrasts these potential roles with well-established alternatives for which abundant experimental data exists.

Potential, Yet Undocumented, Applications in Asymmetric Synthesis

Chiral alcohols are fundamental tools in asymmetric synthesis, primarily employed as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

A hypothetical workflow for the application of a chiral alcohol like (1R,2S,6R)-2,6-dimethylcyclohexanol as a chiral auxiliary in a diastereoselective alkylation reaction is depicted below.

G cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage and Recovery ProchiralAcid Prochiral Carboxylic Acid Derivative ChiralEster Chiral Ester ProchiralAcid->ChiralEster Esterification ChiralAlcohol This compound ChiralAlcohol->ChiralEster Diastereomer Diastereomerically Enriched Product ChiralEster->Diastereomer Enolate Formation & Alkylation Base Base (e.g., LDA) Base->Diastereomer AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Diastereomer EnrichedProduct Enantiomerically Enriched Product Diastereomer->EnrichedProduct Hydrolysis RecoveredAuxiliary Recovered this compound Diastereomer->RecoveredAuxiliary

Caption: Hypothetical workflow for the use of this compound as a chiral auxiliary.

Comparison with Established Chiral Auxiliaries

In the absence of specific data for this compound, we present a comparative overview of its potential role against well-established chiral alcohols and their derivatives used as auxiliaries in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.

Chiral AuxiliaryKey Structural FeatureTypical Diastereoselectivity (d.e.)AdvantagesLimitations
Evans' Oxazolidinones Planar, rigid heterocyclic system>95%High diastereoselectivity, predictable stereochemical outcome, well-established protocols.Auxiliary removal can sometimes require harsh conditions.
Pseudoephedrine Amides Open-chain amino alcohol90-99%High diastereoselectivity, auxiliary is easily cleaved and recovered.Formation of the amide can be challenging for some substrates.
8-Phenylmenthol Bulky terpenoid structure80-95%Effective for a range of reactions, commercially available.Can be difficult to remove and may require chromatography for separation.
This compound (Hypothetical) Sterically hindered cyclohexyl groupUnknownPotentially low cost of precursors.Lack of documented effectiveness, potentially lower rigidity compared to oxazolidinones leading to lower selectivity.

Experimental Protocols for Established Alternatives

To provide practical context, detailed experimental protocols for well-understood chiral auxiliary systems are provided below.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone, a common method for synthesizing enantiomerically enriched carboxylic acid derivatives.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C, add triethylamine (B128534) (1.5 eq.).

  • Slowly add the desired acyl chloride (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.05 eq.) dropwise.

  • Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 eq.) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The diastereomeric excess of the crude product can be determined by ¹H NMR spectroscopy.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (4:1, 0.2 M).

  • Add lithium hydroxide (B78521) (2.0 eq.) and hydrogen peroxide (30% aqueous solution, 4.0 eq.) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Quench the reaction with an aqueous solution of Na₂SO₃.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract the desired enantiomerically enriched carboxylic acid with ethyl acetate.

Conclusion

While this compound possesses stereogenic centers, the current scientific literature does not support its widespread application as a chiral auxiliary or ligand in organic synthesis. Researchers and drug development professionals seeking to induce stereoselectivity are better served by a range of well-documented and highly effective chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine amides, for which reliable experimental data and protocols are readily available. The lack of performance data for this compound in this context prevents a direct and meaningful comparison. Future research may uncover niche applications for this and other sterically hindered chiral alcohols, but for now, they remain outside the standard toolkit for asymmetric synthesis.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2,6-Dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,6-Dimethylcyclohexanol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier: this compound is a flammable liquid and vapor.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1]

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[2][3]
Acute toxicity, oralCategory 4H302: Harmful if swallowed[4][5]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[4][6]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[4][5]
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled[5]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[4][6]

Signal Word: Warning[1][4]

Physical and Chemical Properties
PropertyValue
Molecular FormulaC8H16O[2][3]
Molecular Weight128.21 g/mol [2][3]
AppearanceColorless liquid[1]
OdorAlcohol-like[1]
Boiling Point174.4 °C / 345.9 °F @ 760 mmHg[1]
Flash Point55 °C / 131 °F[1]
Specific Gravity0.940[1]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical for safety and to prevent environmental contamination.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Chemical splash gogglesDisposable nitrile glovesN95 respirator (if not in a fume hood)Standard laboratory coat
Preparing Solutions Chemical splash goggles or face shieldDisposable nitrile glovesWork in a certified chemical fume hoodStandard laboratory coat
Handling Solutions Safety glasses with side shieldsDisposable nitrile glovesWork in a well-ventilated areaStandard laboratory coat
Cleaning and Waste Disposal Chemical splash gogglesHeavy-duty nitrile glovesNot generally requiredStandard laboratory coat
II. Handling Protocol

Preparation:

  • Ensure the designated workspace is clean and uncluttered.

  • Cover the work surface with absorbent, disposable bench paper.

  • Confirm that a safety shower and eyewash station are readily accessible.[1]

  • Don the appropriate PPE as outlined in the table above.

Weighing and Transfer:

  • Conduct all weighing and transfer operations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring the material to prevent static discharge.[7]

Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Clean all contaminated surfaces.

III. Storage Plan
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][7]

  • Store in a designated flammables area.[1]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong reducing agents.[1]

IV. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Solid Waste:

  • Collect all contaminated solid waste, including disposable bench paper, gloves, and weighing papers, in a designated, labeled, and sealed waste container.

Liquid Waste:

  • Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Do not empty into drains.[1]

  • Dispose of contents/container to an approved waste disposal plant.[1][7]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops and persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Do not use a solid water stream as it may scatter and spread the fire.

  • Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures:

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment.

  • Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1]

  • Collect in suitable, closed containers for disposal.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_storage Storage prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh_transfer Weigh & Transfer (in Fume Hood) prep_workspace->weigh_transfer prepare_solution Prepare Solution weigh_transfer->prepare_solution decontaminate Decontaminate Workspace prepare_solution->decontaminate store_chemical Store in Flammables Cabinet prepare_solution->store_chemical If not all used remove_ppe Remove PPE decontaminate->remove_ppe collect_solid Collect Solid Waste remove_ppe->collect_solid collect_liquid Collect Liquid Waste remove_ppe->collect_liquid dispose Dispose via Approved Vendor collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.